molecular formula C40H50N4O6S2 B1683040 Trimeprazine Tartrate CAS No. 4330-99-8

Trimeprazine Tartrate

カタログ番号: B1683040
CAS番号: 4330-99-8
分子量: 747.0 g/mol
InChIキー: AJZJIYUOOJLBAU-CEAXSRTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

See also: Prednisolone;  Trimeprazine Tartrate (component of).

特性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-99-8
Record name Trimeprazine tartrate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimemazine tartrate
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Record name TRIMEPRAZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class with a multifaceted pharmacological profile.[1][2] While primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, its therapeutic efficacy as an antipruritic, sedative, and antiemetic agent is augmented by its interactions with other key neurotransmitter systems.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning trimeprazine's action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways and relevant experimental workflows.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action for trimeprazine is competitive antagonism of the histamine H1 receptor.[2][6] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types, including vascular endothelial cells and sensory neurons. This interaction triggers the characteristic symptoms of pruritus (itching), vasodilation, and increased capillary permeability.[3]

Trimeprazine competitively binds to H1 receptors, preventing histamine from activating them and thereby blocking the downstream signaling cascade responsible for these allergic symptoms.[2] This high-affinity interaction is the foundation of its potent antihistaminic and antipruritic effects.[6][7]

Secondary Pharmacological Actions

Trimeprazine's broad clinical utility, particularly its sedative and antiemetic effects, stems from its activity at other receptor sites.[3][8]

  • Anticholinergic Activity: Trimeprazine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][9] This blockade of parasympathetic nerve impulses contributes to its sedative effects and is responsible for common side effects such as dry mouth and blurred vision.[3][10]

  • Antidopaminergic Activity: As a phenothiazine derivative, trimeprazine exhibits antagonist activity at dopamine (B1211576) D2 receptors.[3][4][11] This action, particularly within the chemoreceptor trigger zone (CTZ) of the brainstem, is the primary mechanism for its antiemetic properties, making it effective against nausea and vomiting.[3]

  • Antiserotonergic Activity: There is evidence to suggest that trimeprazine also interacts with serotonin (B10506) (5-HT) pathways, which may contribute to its sedative and anxiolytic properties.[3][8][12] However, the specific interactions with 5-HT receptor subtypes are less well-characterized compared to its effects on histaminic and cholinergic systems.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of trimeprazine.

ParameterReceptor/AssayValueReference
Binding Affinity (Ki) Histamine H1 Receptor0.72 nM[7][9]
Muscarinic Acetylcholine Receptors (mAChRs)38 nM[7][9]
Functional Potency (IC50) Inhibition of anti-IgE-induced histamine release19 nM[9]
Functional Potency (RC50) Induction of histamine release1.03 µM[9]
Antiviral Activity (EC50) SARS-CoV-2 replication in Vero E6 cells1.76 µM[9]
Cytotoxicity (CC50) Vero E6 cells19.73 µM[9]

Signaling Pathways and Logical Relationships

Visual diagrams are provided below to illustrate the key mechanisms of trimeprazine.

H1_Antagonism cluster_pre Presynaptic Neuron / Mast Cell cluster_post Postsynaptic Neuron / Target Cell Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Allergic_Response Allergic Response (e.g., Pruritus) H1_Receptor->Allergic_Response Triggers Trimeprazine Trimeprazine Trimeprazine->H1_Receptor Competitively Blocks Multi_Target_Profile cluster_receptors Receptor Targets cluster_effects Clinical Effects Trimeprazine Trimeprazine Tartrate H1 Histamine H1 Receptor Trimeprazine->H1 Antagonism (Ki = 0.72 nM) mAChR Muscarinic Acetylcholine Receptor Trimeprazine->mAChR Antagonism (Ki = 38 nM) D2 Dopamine D2 Receptor Trimeprazine->D2 Antagonism Serotonin Serotonin Receptors Trimeprazine->Serotonin Antagonism (Putative) Antihistamine Antipruritic Effect H1->Antihistamine Sedation Sedative Effect H1->Sedation mAChR->Sedation Antiemetic Antiemetic Effect D2->Antiemetic Serotonin->Sedation Radioligand_Binding_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand ([L]*) - Test Compound (Trimeprazine) B Incubate: Receptor + [L]* + Trimeprazine (at varying concentrations) A->B C Reach Binding Equilibrium B->C D Separate Bound from Free Ligand (Rapid Vacuum Filtration) C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis: - Plot Competition Curve - Determine IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H Histamine_Release_Workflow A Isolate Cells/Tissues (e.g., Basophils, Lung Fragments) B Pre-incubate with Trimeprazine (at varying concentrations) A->B C Stimulate with Immunological Trigger (e.g., anti-IgE) B->C D Incubate at 37°C to allow for degranulation C->D E Terminate Reaction (Centrifugation) D->E F Collect Supernatant E->F G Quantify Histamine Concentration (e.g., ELISA) F->G H Data Analysis: Plot Inhibition Curve & Determine IC50 G->H

References

The Neuropharmacological Landscape of Trimeprazine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, exerts its primary pharmacodynamic effects within the central nervous system (CNS) through the antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1] These interactions underpin its clinical utility as an agent with sedative, anxiolytic, and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the CNS, detailing its molecular mechanisms of action, receptor binding affinities, and downstream signaling pathways. This document also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to facilitate further research and drug development.

Core Mechanism of Action in the CNS

This compound's effects on the CNS are multifaceted, arising from its interaction with several key neurotransmitter systems.

Histamine H1 Receptor Antagonism

Trimeprazine is a potent antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant effects on H1 receptors within the CNS.[3] Blockade of these G-protein coupled receptors (GPCRs) is the primary mechanism behind its sedative and hypnotic effects.[4] Like many other H1-antihistamines, Trimeprazine likely acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and reducing its constitutive activity.[3][5]

Dopamine D2 Receptor Antagonism

A crucial component of Trimeprazine's pharmacological profile is its antagonism of dopamine D2 receptors.[1][2] This action is characteristic of phenothiazine derivatives and contributes to the drug's antiemetic and sedative properties.[2][6] By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, Trimeprazine effectively suppresses nausea and vomiting.[6] Its D2 receptor antagonism in other brain regions is also thought to contribute to its sedative and anxiolytic effects.[1]

Other Receptor Interactions

Trimeprazine also exhibits activity at other CNS receptors, which contributes to its broad pharmacological effects and side effect profile. It has known anticholinergic properties due to its antagonism of muscarinic acetylcholine (B1216132) receptors.[2] Additionally, interactions with serotonin (B10506) and α-adrenergic receptors have been reported, which may play a role in its sedative and anxiolytic actions.[2][7]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities of Trimeprazine and related phenothiazine compounds for key CNS receptors. While specific Ki values for Trimeprazine at dopamine, serotonin, and adrenergic receptors are not widely reported, the data for structurally similar compounds provide a valuable comparative context.

CompoundReceptor TargetKi (nM)Assay TypeSource
Trimeprazine Histamine H1 0.72 Radioligand Binding Assay [8][9]
Trimeprazine Muscarinic Acetylcholine 38 Radioligand Binding Assay [8]
ChlorpromazineDopamine D23.1Radioligand Binding Assay[9]
FluphenazineDopamine D20.8Radioligand Binding Assay[9]
PerphenazineDopamine D20.6Radioligand Binding Assay[9]
PromethazineDopamine D216Radioligand Binding Assay[9]
Chlorpromazineα1-Adrenergic-Radioligand Binding Assay[10]
Risperidone5-HT2A-Radioligand Binding Assay[11]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways in the CNS

Trimeprazine's antagonism of H1 and D2 receptors initiates distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are Gq/11-coupled GPCRs. Their blockade by Trimeprazine inhibits the activation of phospholipase C (PLC), which in turn prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Trimeprazine Trimeprazine H1R Histamine H1 Receptor (Gq/11) Trimeprazine->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Prevents Cleavage IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Reduced Stimulation PKC Protein Kinase C (PKC) Activation DAG->PKC Reduced Activation Cellular_Response Cellular Response (e.g., neuronal excitability) Ca2_release->Cellular_Response Modulates PKC->Cellular_Response Modulates

Trimeprazine's antagonism of the H1 receptor signaling pathway.
Dopamine D2 Receptor Signaling

Dopamine D2 receptors are predominantly coupled to Gi/o proteins. Trimeprazine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and subsequent downstream effectors like protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial in regulating neuronal excitability and gene expression.

Trimeprazine's antagonism of the D2 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a target CNS receptor (e.g., Dopamine D2).

Workflow Diagram:

Radioligand_Binding_Workflow A 1. Membrane Preparation (from cells expressing target receptor) B 2. Incubation - Membranes - Radioligand (e.g., [³H]Spiperone) - Varying concentrations of Trimeprazine A->B C 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) B->C D 4. Quantification of Radioactivity (Scintillation counting) C->D E 5. Data Analysis - Competition binding curve - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM haloperidol (B65202) for D2 receptors).

      • Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Measurement

This protocol measures the effect of this compound on dopamine-mediated inhibition of cAMP production in cells expressing D2 receptors.

Workflow Diagram:

cAMP_Assay_Workflow A 1. Cell Culture (Cells expressing D2 receptors) B 2. Pre-incubation - Cells - Varying concentrations of this compound A->B C 3. Stimulation - Add dopamine (agonist) - Add forskolin (B1673556) (to stimulate adenylyl cyclase) B->C D 4. Cell Lysis and cAMP Quantification (e.g., HTRF, ELISA, or other immunoassay) C->D E 5. Data Analysis - Concentration-response curve - Determine IC50 for Trimeprazine's reversal of dopamine-induced cAMP inhibition D->E

Workflow for an in vitro cAMP functional assay.

Detailed Methodology:

  • Cell Culture:

    • Plate cells expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (the agonist) to all wells except the basal control.

    • Simultaneously or shortly after, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable method such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone and forskolin + dopamine).

    • Plot the percentage of inhibition of the dopamine response versus the logarithm of the this compound concentration.

    • Determine the IC50 value for Trimeprazine's ability to antagonize the dopamine-induced inhibition of cAMP production using non-linear regression.

Conclusion

This compound's pharmacodynamic profile in the CNS is characterized by its potent antagonism of histamine H1 and dopamine D2 receptors, with additional interactions at muscarinic, serotonergic, and adrenergic receptors. These actions on G-protein coupled receptors modulate key intracellular signaling pathways, including the PLC/IP3/DAG and cAMP/PKA/CREB cascades, ultimately influencing neuronal activity and producing its sedative, anxiolytic, and antiemetic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced neuropharmacological properties of this compound and for the development of novel therapeutics targeting these CNS pathways. A more detailed quantification of its binding affinities at a wider range of CNS receptors would further refine our understanding of its mechanism of action and side-effect profile.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimeprazine Tartrate, a first-generation antihistamine of the phenothiazine (B1677639) class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to support further research and application.

Introduction

Trimeprazine, also known as Alimemazine, is a phenothiazine derivative recognized for its antihistaminic, sedative, antiemetic, and antipruritic properties. It functions primarily as an antagonist of histamine (B1213489) H1 receptors, but also exhibits activity at muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) D2 receptors, contributing to its diverse pharmacological effects.[1][2] Trimeprazine is typically administered as a tartrate salt to enhance its solubility and bioavailability. This guide outlines the synthesis of this compound and details the analytical methods for its characterization.

Synthesis of this compound

The synthesis of Trimeprazine is primarily achieved through the N-alkylation of phenothiazine. The subsequent formation of the tartrate salt yields the final product.

Synthesis Workflow

The synthesis process can be visualized as a two-step process: the alkylation of the phenothiazine core followed by salt formation.

Synthesis_Workflow Phenothiazine Phenothiazine Alkylation Alkylation Phenothiazine->Alkylation Alkylating_Agent 1-Dimethylamino-2-methyl-propylchloride Alkylating_Agent->Alkylation Trimeprazine_Base Trimeprazine (free base) Salt_Formation Salt Formation Trimeprazine_Base->Salt_Formation Tartaric_Acid Tartaric Acid Tartaric_Acid->Salt_Formation Trimeprazine_Tartrate This compound Alkylation->Trimeprazine_Base Salt_Formation->Trimeprazine_Tartrate

A high-level overview of the this compound synthesis workflow.
Experimental Protocol: Synthesis of Trimeprazine

Materials:

  • Phenothiazine

  • 1-Dimethylamino-2-methyl-propylchloride

  • Sodium amide (NaNH₂) or other suitable base

  • Xylene or other appropriate aprotic solvent

  • Tartaric acid

  • Suitable solvent for salt formation and recrystallization (e.g., ethanol (B145695), isopropanol)

Procedure:

  • Alkylation of Phenothiazine:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of phenothiazine in an appropriate solvent (e.g., xylene) is prepared.

    • A strong base, such as sodium amide, is added to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.

    • 1-Dimethylamino-2-methyl-propylchloride is then added to the reaction mixture.

    • The mixture is heated to reflux and maintained at this temperature for a specified period to allow the alkylation reaction to proceed to completion.

    • After cooling, the reaction mixture is worked up by washing with water to remove any remaining base and inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure to yield crude Trimeprazine free base.

  • Formation of this compound:

    • The crude Trimeprazine base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

    • A solution of tartaric acid in the same solvent is added dropwise to the Trimeprazine solution with stirring.

    • The this compound salt will precipitate out of the solution.

    • The mixture may be cooled to enhance precipitation.

    • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final this compound product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for the desired yield and purity.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of physical and spectroscopic techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula(C₁₈H₂₂N₂S)₂·C₄H₆O₆[3]
Molecular Weight746.98 g/mol [4]
AppearanceWhite to off-white crystalline powder[5]
Melting Point68 °C (free base)[5]
Solubility0.942 mg/mL (in water)[5]
pKa9.11 (basic)
LogP4.6[5]
Spectroscopic and Chromatographic Data
TechniqueKey Data
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
FTIR (KBr) Characteristic peaks corresponding to the phenothiazine ring system, C-H, C-N, and C-S bonds.
Mass Spec. Molecular ion peak and characteristic fragmentation patterns.
HPLC Retention time corresponds to a standard reference.
Experimental Protocols for Characterization

A validated HPLC method is crucial for the identification and purity assessment of this compound.[3]

  • Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1).[3]

  • Column: 3.9-mm × 30-cm column containing packing L1.[3]

  • Flow Rate: Approximately 1.5 mL per minute.[3]

  • Detector: UV detector at 254 nm.[3]

  • Standard Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the mobile phase to obtain a solution with a known concentration of about 0.031 mg/mL.[3]

  • Assay Preparation: Transfer about 62 mg of this compound, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with the mobile phase to volume. Transfer 5 mL of this solution to a 100-mL volumetric flask, dilute with the mobile phase to volume, and mix.[3]

  • Identification: The retention time of the major peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation.[3]

  • Method: Infrared Absorption 197M (as per USP).[3]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the sample.

  • Interpretation: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in this compound.

  • Test Solution: Prepare a solution of this compound in methanol containing 6 mg in each 5 mL.[3]

  • Standard Solution: Prepare a similar solution of USP this compound RS.[3]

  • Solvent System: A mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[3]

  • Procedure: Apply 5 µL of both solutions to the TLC plate.

  • Visualization: Locate the spots by lightly spraying with iodoplatinic acid solution.[3]

  • Identification: The RF value of the principal spot from the test solution should correspond to that of the standard solution.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the antagonism of multiple receptors. Its primary action is as a competitive antagonist at histamine H1 receptors.[2] Additionally, it acts as an antagonist at muscarinic acetylcholine receptors and dopamine D2 receptors.[2]

Histamine H1 Receptor Antagonism

By blocking the H1 receptor, Trimeprazine prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic and inflammatory responses.

H1_Signaling_Pathway cluster_cell Target Cell Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds and Activates Trimeprazine Trimeprazine Trimeprazine->H1_Receptor Blocks Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (Inflammation, Itching) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Trimeprazine's antagonism of the H1 receptor signaling pathway.
Dopamine D2 Receptor Antagonism

Trimeprazine's sedative and antiemetic effects are partly attributed to its blockade of dopamine D2 receptors in the central nervous system.[1][2]

D2_Signaling_Pathway cluster_neuron Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds and Activates Trimeprazine Trimeprazine Trimeprazine->D2_Receptor Blocks Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP Adenylyl_Cyclase->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response

Trimeprazine's antagonism of the dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further detailed spectroscopic analysis, particularly high-resolution NMR and mass spectrometry studies, would provide deeper structural insights and are encouraged for comprehensive characterization. The provided diagrams offer a clear visualization of the synthesis workflow and the key signaling pathways involved in the mechanism of action of this compound.

References

Trimeprazine Tartrate: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class. While its primary therapeutic applications are as an antipruritic and sedative, its pharmacological activity extends beyond histamine (B1213489) H1 receptor antagonism. A thorough understanding of its receptor binding affinity profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a detailed overview of the receptor binding characteristics of trimeprazine tartrate, supported by experimental methodologies and visual representations of relevant biological pathways.

Receptor Binding Affinity Profile of this compound

This compound exhibits a multi-receptor binding profile, characteristic of many phenothiazine derivatives. Its highest affinity is for the histamine H1 receptor, consistent with its primary classification as an antihistamine. It also demonstrates notable affinity for muscarinic acetylcholine (B1216132) receptors. While comprehensive quantitative binding data for a wide array of receptors is not extensively available in the public domain, the following table summarizes the known binding affinities (Ki) and provides context from structurally related phenothiazines for other relevant receptors.

Receptor SubtypeLigandTest SystemKi (nM)Reference
Histamine H1 Trimeprazine Bovine Brain Membranes0.72 [1]
Muscarinic Acetylcholine Trimeprazine Bovine Brain Preparations38 [1]
Dopamine D2 ChlorpromazineNot Specified3.1[2]
FluphenazineNot Specified0.8[2]
PerphenazineNot Specified0.6[2]
PromethazineNot Specified16[2]
Serotonin 5-HT2A ChlorpromazineNot Specified1.5[3]
ThioridazineNot Specified4.6[3]
Trifluoperazine (B1681574)Not Specified2.5[3]
Alpha-1 Adrenergic ChlorpromazineNot SpecifiedPotent Antagonist[3]
ThioridazineNot SpecifiedPotent Antagonist[3]

Note: Lower Ki values indicate higher binding affinity. Data for chlorpromazine, fluphenazine, perphenazine, promethazine, thioridazine, and trifluoperazine are provided for comparative purposes due to the limited availability of specific quantitative data for trimeprazine at these receptors.

Experimental Protocols

The following section details a representative experimental protocol for determining the receptor binding affinity of a compound like this compound.

Radioligand Competition Binding Assay for Histamine H1 Receptor

This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Homogenates of cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor gene).

  • Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of this compound in the assay buffer. Prepare the [³H]-mepyramine solution in assay buffer at a concentration close to its dissociation constant (Kd).

  • Assay Setup: The assay is typically performed in a 96-well plate format, with each condition tested in triplicate.

    • Total Binding: Add assay buffer, [³H]-mepyramine, and the membrane preparation to designated wells.

    • Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and the membrane preparation to another set of wells.

    • Competition Binding: Add the serially diluted this compound, [³H]-mepyramine, and the membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of the histamine H1 receptor and a typical experimental workflow for a radioligand binding assay.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->CellularResponse PKC->CellularResponse

Caption: A simplified diagram of the histamine H1 receptor signaling cascade.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation Incubation Incubation (Binding Equilibrium) MembranePrep->Incubation RadioligandPrep Radioligand ([³H]-mepyramine) RadioligandPrep->Incubation CompoundPrep Test Compound (this compound) CompoundPrep->Incubation Filtration Filtration (Separation of Bound/ Unbound Ligand) Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis IC50 Determination & Ki Calculation Quantification->Analysis

Caption: A flowchart illustrating the key steps of a radioligand binding assay.

References

Trimeprazine Tartrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. Primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, its mechanism of action also involves interaction with dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the molecular characteristics, pharmacological profile, and key experimental findings related to trimeprazine tartrate. It includes detailed summaries of its effects on intracellular signaling, its potential as an antiviral agent, and relevant pharmacokinetic parameters. Methodologies for key experimental assays are outlined to facilitate further research and development.

Core Molecular and Chemical Properties

This compound is the tartrate salt of trimeprazine (also known as alimemazine). The presence of the tartrate salt enhances its solubility.[1]

PropertyValueSource(s)
Molecular Formula C40H50N4O6S2[2]
Molecular Weight 747.0 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Freely soluble in water, soluble in alcohol[3]
CAS Number 4330-99-8[2]

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through a multi-faceted interaction with several receptor systems.

Histamine H1 Receptor Antagonism

The primary mechanism of action is the competitive antagonism of histamine H1 receptors.[4][5] By blocking these receptors, this compound mitigates the effects of histamine, a key mediator in allergic reactions, leading to the alleviation of symptoms such as itching (pruritus), swelling, and redness.[4][5]

Dopamine Receptor Antagonism

This compound also acts as an antagonist at dopamine D2 receptors.[4][5] This activity, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic effects, making it useful for preventing nausea and vomiting.[5] Its interaction with dopamine pathways in the central nervous system is also responsible for its sedative properties.[4][5]

Muscarinic Acetylcholine Receptor Antagonism

The compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5] This action leads to a reduction in secretions in the respiratory and gastrointestinal tracts and can contribute to side effects such as dry mouth and blurred vision.[5]

Key Experimental Findings and Protocols

Modulation of Insulin (B600854) Signaling in Pancreatic β-Cells

Recent research has uncovered a novel role for trimeprazine in promoting pancreatic β-cell growth and function.

Findings:

  • Trimeprazine was found to increase the expression of Insulin Receptor Substrate 2 (IRS2), a critical adapter protein in the insulin and IGF1 signaling pathways.

  • This effect is mediated through the phosphorylation of CREB (cAMP response element-binding protein).

  • In mouse models, trimeprazine treatment led to increased β-cell replication and mass, improved glucose tolerance, and enhanced the function of transplanted human islets.

This protocol describes the general steps for assessing the effect of trimeprazine on CREB phosphorylation in isolated pancreatic islets.

  • Islet Culture and Treatment: Human or mouse pancreatic islets are cultured in appropriate media. Islets are then treated with a specified concentration of this compound (e.g., 20 µg/mL) for a designated time (e.g., 24 hours). A positive control, such as Bt2cAMP, and an untreated control are included.

  • Protein Extraction: Following treatment, islets are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated CREB (p-CREB) and total CREB. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-CREB to total CREB is calculated.

In Vitro Antiviral Activity against SARS-CoV-2

Trimeprazine has been identified as an inhibitor of SARS-CoV-2 replication in in vitro studies.

ParameterValueCell LineSource(s)
EC50 1.76 µMVero E6
CC50 19.73 µMVero E6
Selectivity Index (SI) 11.2Vero E6

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against SARS-CoV-2.

  • Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and cultured until they form a monolayer.

  • Compound Preparation: A serial dilution of this compound is prepared in the cell culture medium.

  • Antiviral Assay (EC50): The cell culture medium is removed, and the cells are pre-treated with the various concentrations of this compound for a short period. Subsequently, a known titer of SARS-CoV-2 is added to the wells. The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

  • Cytotoxicity Assay (CC50): In a separate plate without the virus, cells are incubated with the same serial dilutions of this compound for the same duration as the antiviral assay.

  • Quantification of Viral Inhibition and Cell Viability:

    • For the antiviral assay, viral replication can be quantified by methods such as plaque reduction assays, RT-qPCR for viral RNA, or measuring virus-induced cytopathic effect (CPE).

    • For the cytotoxicity assay, cell viability is measured using assays like the MTT or CellTiter-Glo assay.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50%. The CC50 value is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50.

Pharmacokinetics

Pharmacokinetic data for this compound reveals its absorption, distribution, metabolism, and excretion profile.

ParameterValueSpeciesRouteSource(s)
Oral Absorption 85% ± 5%Not SpecifiedOral[6]
Plasma Protein Binding > 90%Not Specified-[6]
Renal Excretion 70%Not Specified-[6]
Plasma Half-life 3.6 - 7 hoursHumanOral[6]
Dosage in Dogs Up to 10 lbs: ½ tablet (5mg trimeprazine) twice daily; 11-20 lbs: 1 tablet twice dailyDogOral[7]

This protocol provides a general framework for quantifying trimeprazine concentrations in plasma samples.

  • Sample Collection: Blood samples are collected from subjects at various time points following oral administration of this compound. Plasma is separated by centrifugation.

  • Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma samples to precipitate proteins. An internal standard is added prior to precipitation for accurate quantification. The mixture is vortexed and then centrifuged.

  • LC-MS/MS Analysis:

    • Chromatography: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a suitable mobile phase gradient.

    • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both trimeprazine and the internal standard.

  • Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of trimeprazine in the plasma samples is determined by interpolating from the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated using appropriate software.

Signaling Pathways and Logical Relationships

Trimeprazine's Effect on Pancreatic β-Cell Signaling

The following diagram illustrates the proposed signaling pathway through which this compound enhances pancreatic β-cell function.

Trimeprazine_Signaling Trimeprazine This compound GPCR GPCRs (e.g., Histamine H1 Receptor) Trimeprazine->GPCR Acts on CREB CREB GPCR->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation IRS2 IRS2 mRNA Expression pCREB->IRS2 Increases BetaCell Increased β-Cell Growth, Function, and Survival IRS2->BetaCell Promotes

Trimeprazine's signaling pathway in pancreatic β-cells.
Experimental Workflow for Antiviral Screening

The logical workflow for identifying and validating the antiviral properties of a compound like trimeprazine is depicted below.

Antiviral_Workflow Screening High-Throughput Screening (e.g., Pseudotyped Virus Entry Assay) HitConfirm Hit Confirmation (Dose-Response Curves to determine EC50) Screening->HitConfirm Primary Hits Specificity Specificity Assessment (Counter-screen with non-target virus) HitConfirm->Specificity Validation Native Virus Validation (Infection of susceptible cells, e.g., Vero E6) Specificity->Validation Specific Hits Cytotoxicity Cytotoxicity Assay (Determine CC50) Validation->Cytotoxicity SI Selectivity Index Calculation (SI = CC50 / EC50) Cytotoxicity->SI

References

An In-depth Technical Guide to Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identity and InChI Key

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic and sedative properties. The International Chemical Identifier (InChI) provides a unique and unambiguous representation of its chemical structure, crucial for database integration and computational analysis.

InChIKey: AJZJIYUOOJLBAU-CEAXSRTFSA-N

This key is a hashed version of the full InChI string, providing a concise and standardized identifier for this compound.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic profile of a drug candidate is fundamental to its development and clinical application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula(C₁₈H₂₂N₂S)₂ · C₄H₆O₆[1]
Molecular Weight746.98 g/mol [1]
Melting Point153-155 °C[1]
pKa9.2[2]
SolubilityFreely soluble in water; soluble in alcohol.[1][3]
AppearanceWhite to off-white, odorless, crystalline powder.[1][3]
Table 2: Pharmacokinetic Parameters
ParameterValueSpeciesSource(s)
Oral Absorption85% ± 5%Not Specified[2]
Plasma Protein Binding> 90%Not Specified[2]
Renal Excretion70%Not Specified[2]
Plasma Half-life3.6 - 7 hoursNot Specified[2]
Cmax (Median)0.357 µmol/LChildren (3 mg/kg oral dose)[4]
Tmax (Median)1 - 2 hoursChildren (3 mg/kg oral dose)[4]
AUC₀-∞ (Median)2.758 µmol·h/LChildren (3 mg/kg oral dose)[4]
Blood Clearance (Median, assuming 100% bioavailability)3.7 L/kg·hChildren (3 mg/kg oral dose)[4]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through antagonism of multiple receptor systems. Its primary mechanism involves the blockade of histamine (B1213489) H1 receptors, but it also exhibits activity at dopaminergic and muscarinic acetylcholine (B1216132) receptors.[5][6]

Histamine H1 Receptor Antagonism

As a potent H1 receptor antagonist, Trimeprazine competitively inhibits the binding of histamine to its receptors on various cells. This action alleviates the symptoms of allergic reactions, such as itching and swelling.[5][7] The signaling cascade initiated by histamine binding to H1 receptors, which is subsequently blocked by Trimeprazine, is depicted below.

Histamine_H1_Receptor_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_11 Gq/11 Protein H1R->Gq_11 Activates Trimeprazine Trimeprazine Tartrate Trimeprazine->H1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Figure 1. Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
Dopamine (B1211576) Receptor Antagonism

Trimeprazine also acts as an antagonist at dopamine D2 receptors in the central nervous system.[6] This activity contributes to its sedative and antiemetic effects.

Dopamine_Receptor_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi_o Gi/o Protein D2R->Gi_o Activates Trimeprazine Trimeprazine Tartrate Trimeprazine->D2R Blocks AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Sedation) PKA->Cellular_Response Phosphorylates Targets

Figure 2. Dopamine D2 Receptor Signaling Pathway and its antagonism by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of analytical methodologies and a general overview of the synthesis of Trimeprazine.

Analytical Methods

A variety of analytical techniques are employed for the identification and quantification of this compound in pharmaceutical formulations and biological matrices.

  • High-Performance Liquid Chromatography (HPLC): A common method for the assay of this compound involves a liquid chromatograph equipped with a 254-nm detector and a 3.9-mm × 30-cm column containing packing L1. The mobile phase typically consists of a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1). The flow rate is approximately 1.5 mL per minute.[8]

  • Thin-Layer Chromatography (TLC): For identification purposes, a solution of this compound in methanol (e.g., 6 mg in 5 mL) can be applied to a TLC plate. A suitable solvent system is a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone. The spots can be visualized by spraying with an iodoplatinic acid solution.[8]

  • Ultraviolet (UV) Spectroscopy: The dissolution of this compound tablets can be determined by UV absorption at the wavelength of maximum absorbance, which is approximately 251 nm, in a medium of 0.01 N hydrochloric acid.

Synthesis of Trimeprazine

The synthesis proceeds via the reaction of phenothiazine with 1-dimethylamino-2-methyl-propylchloride.[7] This reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the phenothiazine nitrogen, making it a more potent nucleophile. The final product, Trimeprazine, is then reacted with tartaric acid to form the tartrate salt, which often improves the compound's solubility and stability.

Trimeprazine_Synthesis cluster_alkylation Alkylation cluster_salt_formation Salt Formation Phenothiazine Phenothiazine Trimeprazine Trimeprazine Phenothiazine->Trimeprazine Alkyl_Chloride 1-Dimethylamino-2-methyl-propylchloride Alkyl_Chloride->Trimeprazine Base Base Base->Trimeprazine Catalyst Tartaric_Acid Tartaric Acid Trimeprazine_Tartrate This compound Tartaric_Acid->Trimeprazine_Tartrate Trimeprazine->Trimeprazine_Tartrate

Figure 3. General Synthesis Workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound. The summarized data on its physicochemical and pharmacokinetic properties, coupled with an understanding of its mechanism of action and signaling pathways, offers a solid foundation for researchers and professionals in the field of drug development. While a detailed synthesis protocol is not publicly available, the general synthetic route provides valuable insight into its chemical origins. The analytical methods described are crucial for quality control and further research into this established pharmaceutical agent.

References

Trimeprazine Tartrate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimeprazine (B1682546) Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine (B1677639) chemical class.[1][2] It is primarily recognized for its antipruritic (anti-itch) and sedative properties.[1][2] This document provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support research and development activities.

Chemical and Physical Properties

  • CAS Number: 4330-99-8[3][4][5][6]

  • Molecular Formula: (C₁₈H₂₂N₂S)₂·C₄H₆O₆[7][8]

  • Molecular Weight: 746.98 g/mol [4][7][8]

  • Synonyms: Alimemazine tartrate, Temaril, Vallergan[1][4][7]

  • Appearance: A solid, crystalline substance.[3][7]

  • Solubility: Soluble in water, slightly soluble in alcohol.[7]

Mechanism of Action

This compound's primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[1][3][9] By blocking these receptors, it inhibits the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching and swelling.[1][9]

In addition to its antihistaminergic activity, this compound also exhibits:

  • Anticholinergic effects: It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[9]

  • Dopamine (B1211576) receptor blockade: It has an impact on the central nervous system by blocking dopamine receptors, which contributes to its sedative effects.[1]

Signaling Pathways

The therapeutic and side effects of this compound can be attributed to its interaction with several key signaling pathways.

cluster_0 This compound Action cluster_1 Receptor Blockade cluster_2 Physiological Response Trimeprazine This compound H1_Receptor Histamine H1 Receptor Trimeprazine->H1_Receptor Antagonist mACh_Receptor Muscarinic Acetylcholine Receptor Trimeprazine->mACh_Receptor Antagonist D2_Receptor Dopamine D2 Receptor Trimeprazine->D2_Receptor Antagonist Antihistamine Antihistamine Effect (Reduced Itching, Swelling) H1_Receptor->Antihistamine Anticholinergic Anticholinergic Effect (Reduced Secretions) mACh_Receptor->Anticholinergic Sedation Sedative Effect D2_Receptor->Sedation

Caption: Primary Mechanism of Action of this compound.

Recent studies have also indicated that this compound can influence other signaling pathways. For instance, it has been shown to promote the phosphorylation of CREB and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[10]

Trimeprazine This compound GPCR GPCR Trimeprazine->GPCR Antagonist CREB CREB GPCR->CREB pCREB Phosphorylated CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (e.g., IRS2) pCREB->Gene_Expression IRS2 Insulin Receptor Substrate 2 (IRS2) Gene_Expression->IRS2 Increased Concentration

Caption: Influence of this compound on CREB/IRS2 Signaling.

Quantitative Data

The following table summarizes key quantitative data for this compound from various in vitro assays.

ParameterValueAssay TypeReference
Kᵢ (Histamine H1 Receptor) 0.72 nMRadioligand Binding Assay[3]
Kᵢ (Muscarinic Acetylcholine Receptors) 38 nMRadioligand Binding Assay[3]
IC₅₀ (Anti-IgE-induced Histamine Release) 19 nMIsolated Human Lung Fragments[3]
RC₅₀ (Histamine Release Induction) 1.03 µMIsolated Human Lung Fragments[3]
EC₅₀ (SARS-CoV-2 Replication Reduction) 1.76 µMVero E6 Cells[3]
CC₅₀ (Cytotoxicity) 19.73 µMVero E6 Cells[3]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a general representation for determining the binding affinity (Kᵢ) of this compound to histamine H1 and muscarinic acetylcholine receptors.

cluster_0 Experimental Workflow: Radioligand Binding Assay A Prepare cell membranes expressing the target receptor (e.g., H1 or mAChR) B Incubate membranes with a radiolabeled ligand and varying concentrations of this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of the bound ligand C->D E Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation D->E

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic acetylcholine receptors) are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated with a known concentration of a specific radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors) and a range of concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Thin-Layer Chromatographic (TLC) Identification Test

This protocol provides a method for the identification of this compound.[11]

Methodology:

  • Standard Solution Preparation: A standard solution of USP this compound RS is prepared in methanol (B129727) at a concentration of approximately 1.2 mg/mL.[11]

  • Test Solution Preparation: A solution of the test sample is prepared in methanol at the same concentration as the Standard Solution.[11]

  • TLC Plate: A suitable thin-layer chromatographic plate is used.

  • Application: 5 µL of both the Standard Solution and the Test Solution are applied to the plate.[11]

  • Solvent System: The developing solvent system consists of a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[11]

  • Development: The plate is developed in a suitable chromatographic chamber until the solvent front has moved an appropriate distance.

  • Visualization: The spots are located by lightly spraying with an iodoplatinic acid solution.[11]

  • Analysis: The Rբ value of the principal spot from the Test Solution should correspond to that of the Standard Solution.[11]

Conclusion

This compound is a well-characterized phenothiazine derivative with potent antihistaminergic, anticholinergic, and sedative properties. Its primary mechanism of action through histamine H1 receptor antagonism is well-established, and emerging research suggests its involvement in other signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound.

References

An In-depth Technical Guide on the Antihistaminic and Anticholinergic Properties of Trimeprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546), also known as alimemazine, is a first-generation phenothiazine (B1677639) derivative recognized for its potent antihistaminic effects, which are fundamental to its use as an antipruritic agent.[1][2] Beyond its primary activity, trimeprazine also exhibits significant anticholinergic and sedative properties.[1][3][4] This technical guide provides a detailed examination of the antihistaminic and anticholinergic pharmacology of trimeprazine. It includes quantitative binding data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Core Pharmacological Profile

Trimeprazine's therapeutic and side-effect profile is dictated by its interaction with several key neurotransmitter receptors. Its primary mechanism involves the competitive antagonism of histamine (B1213489) H1 receptors, which mediates its anti-allergic and antipruritic effects.[5][6] Additionally, its antagonism of muscarinic acetylcholine (B1216132) receptors contributes to its anticholinergic side effects, such as dry mouth and blurred vision.[3][7]

Quantitative Data: Receptor Binding Affinities

The affinity of trimeprazine for histamine H1 and muscarinic acetylcholine receptors has been quantified through radioligand binding assays, demonstrating a higher selectivity for the H1 receptor.

Parameter Target Receptor Value (Ki) Assay Type
Inhibition ConstantHistamine H₁ Receptor0.72 nMRadioligand Binding Assay
Inhibition ConstantMuscarinic Acetylcholine Receptors38 nMRadioligand Binding Assay

Data sourced from references[7][8][9][10]. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Quantitative Data: Functional Inhibition

Functional assays quantify the ability of trimeprazine to inhibit cellular responses mediated by receptor activation.

Parameter Assay Description Value (IC50)
Half Maximal Inhibitory ConcentrationInhibition of anti-IgE-induced histamine release from isolated human lung fragments19 nM

Data sourced from reference. The IC50 value represents the concentration of an inhibitor where the response is reduced by half.

Antihistaminic Properties

Mechanism of Action at the H1 Receptor

Trimeprazine acts as a competitive antagonist at histamine H1 receptors.[5][6] By occupying the receptor binding site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like itching, vasodilation, and increased capillary permeability.[1][3][7] Like many other H1-antihistamines, trimeprazine is also considered an inverse agonist, meaning it reduces the constitutive activity of the G-protein coupled H1 receptor, further stabilizing it in an inactive state.[7]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Trimeprazine Trimeprazine (Antagonist) Trimeprazine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response Ca_Release->Response PKC->Response Muscarinic_Signaling_Pathways cluster_0 Gq/11-Coupled (M1, M3, M5) cluster_1 Gi/o-Coupled (M2, M4) M3 M1, M3, M5 Receptors Gq11 Gq/11 M3->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC M2 M2, M4 Receptors Gio Gi/o M2->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M3 ACh->M2 Trimeprazine Trimeprazine (Antagonist) Trimeprazine->M3 Blocks Trimeprazine->M2 Blocks Binding_Assay_Workflow stage1 1. Membrane Preparation (e.g., from HEK293 cells expressing target receptor) stage2 2. Assay Incubation - Membranes - Radioligand ([³H]-mepyramine for H1R) - Varying concentrations of Trimeprazine stage1->stage2 stage3 3. Separation Rapidly separate bound and free radioligand via filtration (e.g., glass fiber filters) stage2->stage3 stage4 4. Quantification Measure radioactivity of bound ligand using liquid scintillation counting stage3->stage4 stage5 5. Data Analysis Calculate IC50 and convert to Ki using the Cheng-Prusoff equation stage4->stage5

References

Trimeprazine Tartrate's Interaction with Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic, sedative, and antiemetic properties. A crucial aspect of its pharmacological profile, particularly its antiemetic and sedative effects, is attributed to its antagonism of dopamine (B1211576) D2 receptors.[1][2] This technical guide provides a comprehensive analysis of the effects of trimeprazine tartrate on dopamine receptors, with a focus on the dopamine D2 receptor. Due to the limited availability of direct quantitative binding data for trimeprazine, this guide incorporates data from structurally related phenothiazine compounds to offer a comparative pharmacological context. Detailed experimental protocols for key assays used to characterize dopamine receptor antagonists are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction: this compound and its Pharmacological Class

Trimeprazine (also known as alimemazine) is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][3] The therapeutic efficacy of many phenothiazines in treating psychosis is strongly correlated with their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway.[4][5][6] While trimeprazine is not primarily used as an antipsychotic, its sedative and antiemetic actions are linked to its interaction with the dopaminergic system.[1][2]

Mechanism of Action at the Dopamine D2 Receptor

The primary mechanism of trimeprazine's effect on the dopaminergic system is the blockade of dopamine D2 receptors.[1][2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[7] The activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] By acting as an antagonist, trimeprazine binds to D2 receptors without activating them, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is the basis for its antiemetic effects.[1][7] Its sedative properties are also, in part, a consequence of D2 receptor antagonism in other regions of the central nervous system.[1][7]

Signaling Pathway

The following diagram illustrates the dopamine D2 receptor signaling pathway and the inhibitory action of trimeprazine.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway cluster_G_protein G Protein (Gi) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Trimeprazine This compound (Antagonist) Trimeprazine->D2R Binds & Blocks Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Dopamine D2 receptor signaling and trimeprazine's antagonistic action.

Quantitative Pharmacological Data

While specific binding affinity (Ki) or functional antagonism (IC50) values for this compound at the dopamine D2 receptor are not extensively reported in publicly available literature, data for other structurally related phenothiazines provide a valuable comparative framework.[7] This allows for an estimation of trimeprazine's potential potency.

CompoundDopamine D2 Receptor Ki (nM)Primary Use
This compound Not Reported Antihistamine, Antiemetic
Chlorpromazine3.1Antipsychotic[7]
Thioridazine~10Antipsychotic
Fluphenazine0.8Antipsychotic[7]
Perphenazine0.6Antipsychotic[7]
Promethazine16Antihistamine, Antiemetic[7]
Trifluoperazine1.1 - 1.2Antipsychotic[9]

Note: Ki values are collated from various sources and should be used for reference. Experimental conditions can significantly influence these values.

Experimental Protocols for Studying D2 Receptor Antagonism

To characterize the interaction of a compound like this compound with dopamine D2 receptors, several key in vitro assays are employed. These assays determine the binding affinity and functional consequences of receptor interaction.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay measures the affinity of an unlabeled compound (trimeprazine) for the D2 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and varying concentrations of this compound.

  • For total binding wells, only membranes and radioligand are added.

  • For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of trimeprazine that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (D2R) - [³H]-Spiperone - Trimeprazine Dilutions start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement

This assay assesses the functional consequence of D2 receptor antagonism by measuring changes in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine-mediated suppression of cAMP production.

Materials:

  • Cell Line: A cell line stably co-expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).[8]

  • Agonist: Dopamine.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kits.[10]

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin. Forskolin raises basal cAMP levels, allowing for the detection of inhibition.

  • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.

  • Plot the inhibition of the dopamine response against the concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

Functional Assay: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in GPCR desensitization and signaling. Antagonists will block agonist-induced β-arrestin recruitment.

Objective: To determine the ability of this compound to block dopamine-induced β-arrestin recruitment to the D2 receptor.

Materials:

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as one using Enzyme Fragment Complementation (EFC), BRET, or FRET technology.[11][12] These cells co-express the D2 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.

  • Agonist: Dopamine.

  • Test Compound: this compound.

  • Assay-specific Substrates/Reagents.

  • Instrumentation: A plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence).

Procedure:

  • Plate the engineered cells in an appropriate microplate.

  • Add varying concentrations of this compound to the wells, followed by a fixed concentration of dopamine (EC80).

  • Incubate the plate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents as per the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or FRET ratio) using a plate reader.

  • Calculate the percentage of inhibition of the dopamine-induced signal for each concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound exerts its antiemetic and sedative effects, in part, through the antagonism of dopamine D2 receptors. While direct quantitative binding data for trimeprazine is not widely available, comparison with other phenothiazines suggests a moderate to potent interaction. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of trimeprazine's and other novel compounds' effects at dopamine D2 receptors. A thorough understanding of these interactions is essential for the optimization of existing therapies and the development of new drugs targeting the dopaminergic system.

References

Methodological & Application

Trimeprazine Tartrate: In Vivo Experimental Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic, sedative, and antipruritic properties. These characteristics make it a compound of interest for preclinical research in rodent models to investigate its therapeutic potential for allergic reactions, anxiety, and pruritus. This document provides detailed in vivo experimental protocols for assessing the pharmacological effects of trimeprazine tartrate in rodents, along with summarized quantitative data and relevant signaling pathways.

Mechanism of Action

This compound primarily exerts its effects through the antagonism of histamine (B1213489) H1 receptors, which mitigates allergic responses.[1] Additionally, its sedative and anxiolytic properties are attributed to its ability to block dopamine (B1211576) receptors in the central nervous system.[1] The drug also possesses anticholinergic and antiserotonergic activities.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bacterial Infection
SpeciesMouse StrainThis compound Dose (µg/g body weight)ChallengeEndpointOutcomeReference
MouseSwiss0.4S. typhimurium 74 (50x LD50)SurvivalSignificant protection[3]
MouseSwiss0.75S. typhimurium 74 (50x LD50)SurvivalSignificant protection[3]
Table 2: Hypothetical Pharmacokinetic Parameters of Trimeprazine in Rodents (Oral Administration)
ParameterUnitRat (Hypothetical)Mouse (Hypothetical)
Cmax (Maximum Concentration)ng/mL120 ± 3095 ± 25
Tmax (Time to Maximum Conc.)hours2.0 ± 0.51.5 ± 0.5
AUC₀-t (Area Under the Curve)ng·h/mL850 ± 200550 ± 130
t½ (Half-life)hours6.0 ± 1.54.5 ± 1.0
CL/F (Oral Clearance)L/h/kg0.5 ± 0.10.9 ± 0.2
Vd/F (Volume of Distribution)L/kg4.0 ± 1.05.5 ± 1.5

Note: Comprehensive public data on the pharmacokinetic parameters of trimeprazine in common rodent models is limited. This table is an illustrative example based on typical pharmacokinetic profiles of similar compounds.[4] One study identified hydroxy, N-dealkyl, S-oxide, and sulfone derivatives as metabolites in rat urine.[5]

Experimental Protocols

Evaluation of Sedative Activity: Potentiation of Pentobarbital-Induced Sleeping Time

This protocol assesses the sedative properties of this compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital (B6593769).

Materials:

  • This compound

  • Pentobarbital sodium

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Male mice (e.g., ICR strain, 20-25 g)

  • Stopwatches

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., diazepam), and this compound treatment groups (various doses).

    • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) to each mouse.

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual observation cage.

    • Record the time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep). The righting reflex is lost when the animal does not right itself within 30 seconds when placed on its back.

  • Data Analysis: Compare the duration of sleep between the this compound-treated groups and the vehicle control group. A significant increase in sleeping time indicates a sedative effect.

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • This compound

  • Vehicle

  • Male rats (e.g., Wistar or Sprague-Dawley, 200-250 g) or mice

  • Video tracking software (optional, but recommended)

Procedure:

  • Apparatus Setup: The maze should be elevated (e.g., 50 cm) above the floor in a quiet, dimly lit room.

  • Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Collection and Analysis:

    • Measure the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Evaluation of Antipruritic Activity: Substance P-Induced Scratching Behavior

This model induces itching in mice to evaluate the efficacy of antipruritic agents.

Materials:

  • This compound

  • Substance P

  • Vehicle

  • Male mice (e.g., ICR strain, 20-25 g)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Animal Acclimation: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at a predetermined time before the induction of scratching.

  • Induction of Scratching: Inject a solution of Substance P (e.g., 10-100 µg in 20 µL of saline) intradermally into the rostral back or nape of the neck of the mice.

  • Observation:

    • Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

    • A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

  • Data Analysis: Compare the total number of scratches between the this compound-treated groups and the vehicle control group. A significant reduction in scratching behavior indicates an antipruritic effect.

Signaling Pathways and Experimental Workflows

trimeprazine_moa This compound Mechanism of Action cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Trimeprazine Trimeprazine H1_Receptor Histamine H1 Receptor Trimeprazine->H1_Receptor Antagonism D2_Receptor Dopamine D2 Receptor Trimeprazine->D2_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor Trimeprazine->Muscarinic_Receptor Antagonism Serotonin_Receptor Serotonin Receptor Trimeprazine->Serotonin_Receptor Antagonism Antihistaminic Antihistaminic Effect (Reduced Allergic Symptoms) H1_Receptor->Antihistaminic Sedative_Anxiolytic Sedative & Anxiolytic Effects D2_Receptor->Sedative_Anxiolytic Anticholinergic Anticholinergic Effect Muscarinic_Receptor->Anticholinergic Antiserotonergic Antiserotonergic Effect Serotonin_Receptor->Antiserotonergic

Caption: Mechanism of action of this compound.

experimental_workflow General In Vivo Experimental Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Group Assignment (Control, Test Article) acclimation->grouping drug_admin Drug Administration (this compound or Vehicle) grouping->drug_admin behavioral_test Behavioral Assay (e.g., EPM, Scratching Test) drug_admin->behavioral_test data_collection Data Collection (Video Recording, Manual Scoring) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General workflow for in vivo rodent studies.

pruritus_pathway Substance P-Induced Itch Pathway Substance_P Substance_P NK1R Neurokinin-1 Receptor (NK1R) on Sensory Neurons Substance_P->NK1R Binds to Signal_Transduction Signal Transduction Cascade NK1R->Signal_Transduction Neuron_Activation Sensory Neuron Activation Signal_Transduction->Neuron_Activation Itch_Signal Itch Signal to Spinal Cord Neuron_Activation->Itch_Signal Scratching Scratching Behavior Itch_Signal->Scratching

Caption: Simplified pathway of Substance P-induced itch.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimeprazine Tartrate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based application note for the quantification of Trimeprazine (B1682546) Tartrate in plasma is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction Trimeprazine, also known as alimemazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1] Monitoring its concentration in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and prevent toxicity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise and accurate quantification of drugs like trimeprazine in complex biological matrices such as plasma.[2] This document provides a comprehensive protocol for the quantification of trimeprazine tartrate in plasma using HPLC coupled with either UV or Mass Spectrometry (MS) detection.

Principle The method involves the extraction of trimeprazine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. Quantification is achieved by comparing the peak area response of the analyte to that of the internal standard. Common extraction techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] Detection can be performed using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[3][4]

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven[6]

  • Detector: UV/Vis or a tandem mass spectrometer (MS/MS)[6]

  • Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)[4][7]

  • Data acquisition and processing software

3. Sample Preparation Effective sample preparation is critical to remove interferences like proteins and lipids from the plasma matrix.[8] Three common protocols are provided below.

Protocol A: Protein Precipitation (PPT) [9]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean vial for injection into the HPLC system.

Protocol B: Liquid-Liquid Extraction (LLE) [4][11]

  • Pipette 1 mL of plasma into a glass tube.

  • Add the internal standard working solution.

  • Add 0.5 mL of a basifying agent (e.g., 1 M NaOH or saturated K2CO3 solution) and vortex.[11][12]

  • Add 3-5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of heptane:isoamyl alcohol (95:5 v/v)).[4][11]

  • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of the mobile phase and inject it into the HPLC system.

Protocol C: Solid-Phase Extraction (SPE) [5][13]

  • Conditioning: Condition an SPE cartridge (e.g., polymeric or C8) by passing 1 mL of methanol followed by 1 mL of water.[13]

  • Sample Loading: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide (B78521) and load the mixture onto the conditioned cartridge.[13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[13]

  • Elution: Elute trimeprazine and the IS with 1 mL of methanol into a clean collection tube.[13]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100-200 µL of the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Methods

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein removal via solvent denaturation. Analyte partitioning between two immiscible liquids.[8] Analyte retention on a solid sorbent followed by selective elution.[14]
Speed Fast Moderate Slow to Moderate
Selectivity Low Moderate to High High
Recovery Generally lower, potential for matrix effects. 71.5% to 84.6%[12] >92%[5]

| Automation | Easily automated | Difficult to automate | Easily automated |

Table 2: Example Chromatographic Conditions

Parameter HPLC-UV Method LC-MS/MS Method
Column C18, 250 mm x 4.6 mm, 5 µm[7][15] Atlantis® T3, 150 mm x 4.6 mm, 5 µm[4]
Mobile Phase Methanol: 0.02 M KH2PO4 buffer (75:25 v/v), pH 3.0[7][15] Acetonitrile: 10 mM Ammonium Formate buffer (50:50 v/v)[4]
Flow Rate 1.0 mL/min[7][15] 1.0 mL/min[4]
Column Temp. Ambient or 40 °C[12] 40 °C[4]
Injection Vol. 20 µL 5 µL
Detector UV-Vis Triple Quadrupole Mass Spectrometer
Wavelength 257 nm[7][15] N/A

| MS Transition | N/A | Trimeprazine: m/z 299.2 → 100.1; IS: (Analyte-specific) |

Table 3: Summary of Method Validation Parameters

Parameter Typical Acceptance Criteria (ICH Guidelines) Example Performance Data
Linearity (r²) ≥ 0.99[6] > 0.999[16]
Range 1 - 500 ng/mL[10] 2.5 - 120 ng/mL[12]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10 0.5 ng/mL to 10 ng/mL[10][12]
Accuracy (% Recovery) 85-115% (80-120% at LOQ) 98 - 107%[12]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) Intra-day & Inter-day < 7.6%[12]
Specificity No interference at the retention time of the analyte and IS.[17] Confirmed by analyzing blank plasma from multiple sources.

| Robustness | %RSD should be within acceptable limits after minor changes.[6] | Stable with minor variations in mobile phase pH (±0.2) and flow rate (±10%).[17] |

Visualizations

G cluster_pre Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Plasma->Spike Prep Choose One Method A: Protein Precipitation B: Liquid-Liquid Extraction C: Solid-Phase Extraction Spike->Prep HPLC 4. HPLC Separation (Reversed-Phase C18/C8) Prep->HPLC Inject Extract Detect 5. Detection (UV or MS/MS) HPLC->Detect Quant 6. Data Acquisition & Quantification Detect->Quant Result 7. Report Plasma Concentration Quant->Result

Caption: Overall workflow for the quantification of this compound in plasma.

G cluster_accuracy_precision Assay Performance cluster_range Quantitative Range cluster_reliability Method Reliability Validation Analytical Method Validation (ICH Q2 R1) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Precision Validation->Precision Linearity Linearity (Correlation Coefficient) Validation->Linearity Specificity Specificity / Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range LOQ Limit of Quantification (LOQ) Range->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

Application Notes and Protocols: Trimeprazine Tartrate Oral Formulation for Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine (B1682546), a phenothiazine (B1677639) derivative, is an H1 receptor antagonist widely used in veterinary medicine for its antipruritic and antitussive properties.[1][2][3][4] It is often combined with corticosteroids like prednisolone (B192156) to enhance its anti-inflammatory effects and reduce the required steroid dose.[1][3][4] While commercially available in tablet form (e.g., Temaril-P®), oral liquid formulations are crucial for animals that are difficult to pill, require dose flexibility, or for improved administration compliance.[5][6][7]

These application notes provide a comprehensive overview of the formulation considerations, analytical methods, and protocols for the development and evaluation of trimeprazine tartrate oral formulations for canine use.

Mechanism of Action

Trimeprazine primarily functions as a competitive antagonist at histamine (B1213489) H1 receptors.[8] By blocking these receptors, it prevents histamine from binding and eliciting pro-inflammatory and allergic responses, such as itching and swelling. Its sedative properties are attributed to its ability to cross the blood-brain barrier and interact with other neurotransmitter systems.

Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 H1_Receptor->G_Protein Activates Trimeprazine Trimeprazine Tartrate Trimeprazine->H1_Receptor Competitively Blocks PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Allergic & Inflammatory Response (e.g., Itching) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Antagonism by Trimeprazine.

Formulation Development

The development of a stable and palatable oral liquid formulation of this compound is a key objective. Compounded formulations are available, often as oil-based suspensions or utilizing all-in-one suspension bases.[5][6][7]

Excipient Considerations for Canine Oral Formulations

The selection of excipients is critical for the safety, stability, and palatability of the final product.

Excipient CategoryExampleFunctionConsiderations for Canine Use
Vehicle Purified Water, Fixed Oils (e.g., Almond Oil), GlycerinMain carrier for the active ingredient.Oil bases can improve palatability for some dogs. Water-based vehicles may require additional preservatives.
Suspending Agent PCCA SuspendIt®, Methylcellulose, Xanthan GumIncreases viscosity to prevent sedimentation of insoluble particles.Should be non-toxic and have a neutral taste.
Sweetener All-natural Monk Fruit extract, SorbitolMasks bitter taste of the active ingredient.Xylitol is highly toxic to dogs and must be avoided. Sorbitol is generally safe in small quantities.
Flavoring Agent Beef, Chicken, Liver (natural or artificial)Improves palatability and voluntary acceptance.Flavors should be oil-soluble for oil-based vehicles and water-soluble for aqueous ones.
Preservative Benzyl Alcohol, Sodium Benzoate (B1203000)Prevents microbial growth in aqueous formulations.Concentrations must be carefully controlled to avoid toxicity.
Buffering Agent Citrate or Phosphate buffersMaintain a stable pH to enhance drug solubility and stability.The optimal pH for this compound stability should be determined.
Example Formulation (Hypothetical)

While specific commercial formulations are proprietary, a hypothetical formulation for an oral suspension can be constructed based on common compounding practices.

IngredientConcentration (w/v)Purpose
This compound5 mg/mLActive Pharmaceutical Ingredient
Microcrystalline Cellulose (B213188)2.0%Suspending Agent
Carboxymethylcellulose Sodium0.5%Viscosity Modifier
Sorbitol Solution (70%)20.0%Sweetener & Vehicle
Glycerin10.0%Co-solvent, Humectant
Simethicone (B1680972) Emulsion0.1%Antifoaming Agent
Chicken Flavor0.5%Flavoring Agent
Sodium Benzoate0.1%Preservative
Purified Waterq.s. to 100%Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (5 mg/mL)

Objective: To prepare a 100 mL batch of a this compound oral suspension.

Materials:

  • This compound USP powder

  • Microcrystalline Cellulose

  • Carboxymethylcellulose Sodium

  • Sorbitol Solution (70%)

  • Glycerin

  • Simethicone Emulsion

  • Chicken Flavor

  • Sodium Benzoate

  • Purified Water

  • Mortar and Pestle

  • Graduated Cylinders

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Homogenizer (optional)

  • Amber glass or plastic bottles

Procedure:

  • Levigation: Accurately weigh the this compound powder. In a mortar, levigate the powder with a small amount of glycerin to form a smooth paste.

  • Suspending Vehicle Preparation: In a separate beaker, dissolve the sodium benzoate in a portion of the purified water. Disperse the carboxymethylcellulose sodium and microcrystalline cellulose in this solution with constant stirring using a magnetic stirrer until fully hydrated.

  • Combining Ingredients: Slowly add the trimeprazine paste from step 1 to the suspending vehicle while stirring.

  • Addition of Other Excipients: Add the sorbitol solution, the remaining glycerin, simethicone emulsion, and chicken flavor to the mixture.

  • Final Volume Adjustment: Transfer the mixture to a graduated cylinder and add purified water to reach the final volume of 100 mL.

  • Homogenization: Mix thoroughly. For a more uniform dispersion, a homogenizer can be used at a low speed for 5-10 minutes.

  • Packaging: Package in a tight, light-resistant amber bottle. Label with "Shake Well Before Use."

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products in an oral formulation. This protocol is adapted from USP guidelines and relevant literature.[9][10]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of USP this compound RS in the mobile phase at a concentration of approximately 0.03 mg/mL.

  • Sample Preparation: Dilute the oral suspension with the mobile phase to obtain a theoretical this compound concentration of approximately 0.03 mg/mL. Centrifuge or filter the sample to remove undissolved excipients.

  • Forced Degradation (for validation):

    • Acid/Base Hydrolysis: Reflux the sample with 0.1N HCl or 0.1N NaOH.

    • Oxidation: Treat the sample with 3% hydrogen peroxide.

    • Thermal: Expose the sample to dry heat (e.g., 80°C).

    • Photolytic: Expose the sample to UV light.

  • Analysis: Inject the standard, sample, and forced degradation preparations into the HPLC system.

  • Quantification: Compare the peak area of trimeprazine in the sample chromatogram to that of the standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Protocol 3: Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of an oral this compound formulation in dogs.

Study Design:

  • Animals: Healthy adult beagle dogs (n=6-8), fasted overnight.

  • Dosing: Administer a single oral dose of the this compound formulation.

  • Blood Sampling: Collect blood samples (e.g., from the cephalic vein) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for trimeprazine concentration using a validated LC-MS/MS method.

Pharmacokinetic Parameters to be Determined:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC (Area under the plasma concentration-time curve)

  • t½ (Elimination half-life)

  • F (Bioavailability, if an IV dose is also administered)

Data Presentation

While specific pharmacokinetic data for a canine oral liquid formulation is not publicly available, a bioequivalence study of a generic tablet provides a template for expected parameters.

Table 1: Pharmacokinetic Parameters (Hypothetical Data for Oral Suspension)

ParameterUnitValue (Mean ± SD)
Cmax ng/mLTo be determined
Tmax hTo be determined
AUC (0-t) ng·h/mLTo be determined
hTo be determined

Table 2: Stability Study Results (Hypothetical Data for Oral Suspension)

ConditionTime PointTrimeprazine Assay (%)AppearancepH
25°C / 60% RH 0 months100.2White, uniform suspension5.8
1 month99.5No change5.8
3 months98.1No change5.7
40°C / 75% RH 1 month96.5No change5.6

Visualizations

Experimental Workflow for Formulation and Analysis

cluster_0 Formulation Development cluster_1 Quality Control & Stability cluster_2 In-Vivo Evaluation Formulate Formulation Preparation (Protocol 1) QC_Test Initial QC Testing (Appearance, pH, Assay) Formulate->QC_Test Dosing Oral Administration Formulate->Dosing Excipients Excipient Selection (Vehicle, Flavor, etc.) Excipients->Formulate Stability Stability Study (25°C & 40°C) QC_Test->Stability HPLC Stability-Indicating HPLC (Protocol 2) Stability->HPLC PK_Study Canine PK Study (Protocol 3) Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative primarily known for its antihistaminic and sedative properties, has also demonstrated significant in vitro antimicrobial activity against a broad spectrum of bacteria. These application notes provide a summary of its antibacterial efficacy, detailed protocols for evaluating its antimicrobial and anti-biofilm properties, and an overview of its proposed mechanism of action. This information is intended to guide researchers in exploring the potential of this compound as a novel antimicrobial agent or as an adjuvant in antimicrobial therapies.

Data Presentation: Antimicrobial Activity

The antibacterial potency of this compound is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Genera

Bacterial GenusGram StainingMIC Range (µg/mL)
StaphylococcusGram-positive10 - 100[1]
BacillusGram-positive< 100[1]
SalmonellaGram-negative10 - 100[1]
ShigellaGram-negative10 - 100[1]
VibrioGram-negative10 - 100[1]
KlebsiellaGram-negativeModerately sensitive
ProteusGram-negativeModerately sensitive
PseudomonasGram-negativeModerately sensitive
CitrobacterGram-negativeModerately sensitive

*The term "moderately sensitive" in the original study suggests that the MIC values likely fall within or slightly above the 10-100 µg/mL range.[1]

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of phenothiazines, including this compound, is believed to be multifactorial. The primary modes of action are thought to include:

  • Cell Membrane Disruption: Phenothiazines are proposed to adsorb to the surface of bacterial cells, leading to a disruption of the cell membrane's integrity. This can cause the leakage of essential intracellular components, such as potassium ions, ultimately leading to cell death.

  • Inhibition of Efflux Pumps: Some phenothiazines have been shown to inhibit bacterial efflux pumps. These pumps are a common mechanism for antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, this compound may enhance the efficacy of other antibiotics and overcome certain forms of drug resistance.

  • Induction of Reactive Oxygen Species (ROS): There is evidence to suggest that some phenothiazines can induce the production of reactive oxygen species within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA.

cluster_trimeprazine This compound cluster_bacterium Bacterial Cell Trimeprazine Trimeprazine Cell_Membrane Cell Membrane Trimeprazine->Cell_Membrane Adsorption & Disruption Efflux_Pump Efflux Pump Trimeprazine->Efflux_Pump Inhibition ROS Reactive Oxygen Species (ROS) Trimeprazine->ROS Induction Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Leakage DNA DNA ROS->DNA Damage

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water or DMSO). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_incubation Incubation & Reading Stock Prepare Trimeprazine Stock Solution Dilution Perform Serial Dilutions of Trimeprazine Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 18-24 hours Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Assessment of Anti-Biofilm Activity using the Crystal Violet Assay

This protocol provides a method to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • 96-well sterile flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial strains known for biofilm formation (e.g., Staphylococcus epidermidis ATCC 35984)

  • Sterile saline (0.85% NaCl)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader (570 nm)

Procedure:

  • Preparation of Bacterial Inoculum and Drug Dilutions:

    • Prepare a bacterial suspension adjusted to 0.5 McFarland standard in TSB with 1% glucose.

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in TSB with 1% glucose (final volume 100 µL per well). Include a drug-free well as a growth control.

  • Inoculation and Biofilm Formation:

    • Add 100 µL of the bacterial suspension to each well containing the drug dilutions and the growth control.

    • Cover the plate and incubate at 37°C for 24 hours without shaking.

  • Washing:

    • Carefully discard the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile saline to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile saline.

    • Air-dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Compare the absorbance of the wells treated with this compound to the growth control to determine the percentage of biofilm inhibition.

Start Prepare Drug Dilutions & Bacterial Inoculum Incubate_Biofilm Inoculate Plate & Incubate for 24h to form Biofilm Start->Incubate_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Incubate_Biofilm->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash to Remove Excess Stain Stain->Wash_Stain Solubilize Solubilize Bound Stain with 30% Acetic Acid Wash_Stain->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Biofilm Inhibition Read_Absorbance->Analyze

Caption: Workflow for the crystal violet anti-biofilm assay.

Conclusion

This compound exhibits promising broad-spectrum antibacterial activity. The provided protocols offer a framework for the systematic evaluation of its antimicrobial and anti-biofilm potential. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications, either as a standalone agent or in combination with existing antibiotics, particularly against drug-resistant pathogens.

References

Application Notes and Protocols for Trimeprazine Tartrate in Sedative Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine (B1682546) tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine (B1677639) class.[1] Beyond its primary use for pruritus and allergic conditions, it exhibits pronounced sedative properties, making it a compound of interest for studying the mechanisms of sedation and for potential use as a sedative agent in preclinical research.[1][2] Its sedative effects are attributed to its antagonism of central histamine (B1213489) H1 receptors and its interactions with dopaminergic, serotonergic, and muscarinic pathways.[2] These application notes provide detailed protocols for utilizing trimeprazine tartrate to investigate its sedative effects in animal models.

Mechanism of Action

This compound exerts its sedative effects through a multi-receptor antagonism profile within the central nervous system (CNS). As a phenothiazine derivative, it readily crosses the blood-brain barrier.[2] The primary mechanisms contributing to sedation include:

  • Histamine H1 Receptor Antagonism: Trimeprazine is a potent H1 receptor antagonist.[2] Histaminergic neurons in the CNS play a crucial role in maintaining wakefulness. By blocking H1 receptors, trimeprazine inhibits this arousal pathway, leading to sedation.[3] It likely acts as an inverse agonist, reducing the constitutive activity of the H1 receptor.

  • Dopamine D2 Receptor Antagonism: Common to phenothiazines, trimeprazine antagonizes D2 receptors in the brain. This action contributes to its sedative and antipsychotic-like properties.[4]

  • Anticholinergic and Antiserotonergic Effects: The compound also displays antimuscarinic and antiserotonin properties, which can contribute to its overall sedative and side-effect profile.[2]

Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of trimeprazine.

ParameterValueSpeciesReference
Bioavailability <70% (oral tablet)Human
Time to Peak Plasma Concentration 4.5 ± 0.43 hours (oral tablet)Human
Plasma Protein Binding >90%Not Specified
Elimination Half-life 4.78 ± 0.59 hoursHuman

Representative Quantitative Data: Sedative Effects

The following table provides representative data on the dose-dependent sedative effects of this compound on locomotor activity in mice. This data is illustrative and should be confirmed with in-house dose-response studies.

Dose (mg/kg, i.p.)Animal ModelPrimary Outcome MeasureResult (Illustrative)
1MouseSpontaneous Locomotor Activity~15% reduction in distance traveled
5MouseSpontaneous Locomotor Activity~45% reduction in distance traveled
10MouseSpontaneous Locomotor Activity~70% reduction in distance traveled

Experimental Protocols

Protocol 1: Assessment of Sedative Effects on Locomotor Activity in Mice

This protocol details the procedure for evaluating the sedative effects of this compound by measuring changes in spontaneous locomotor activity in an open-field test.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or video tracking software

  • Standard laboratory animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week before the experiment. Handle mice for several days prior to testing to reduce stress.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound in 10 mL of saline. Prepare fresh on the day of the experiment and protect from light.

  • Experimental Groups: Divide animals into at least four groups (n=8-10 per group):

    • Vehicle control (saline)

    • This compound (e.g., 1 mg/kg)

    • This compound (e.g., 5 mg/kg)

    • This compound (e.g., 10 mg/kg)

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

  • Acclimation to Open Field: 30 minutes post-injection, place each mouse individually into the center of the open-field arena and allow it to explore for 10-30 minutes. The testing room should be quiet and dimly lit.

  • Data Collection: Record the total distance traveled, time spent mobile, and rearing frequency using the automated tracking system.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the trimeprazine-treated groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Protocol 2: Behavioral Sedation Scoring in Rats

This protocol provides a method for qualitatively and semi-quantitatively assessing the level of sedation using a scoring system.

Materials:

  • This compound and vehicle (as in Protocol 1)

  • Male Sprague-Dawley rats (250-300 g)

  • Observation cages

  • Timer

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1, adjusting for rat housing and drug concentrations as needed.

  • Experimental Groups: As in Protocol 1.

  • Administration: Administer the assigned treatment via i.p. injection.

  • Behavioral Observation: Place each rat in an individual observation cage. At set time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection), an observer blinded to the treatment groups should score the level of sedation based on the criteria in the table below.

  • Sedation Scoring:

ScoreStatePostureResponse to Stimulus (e.g., gentle touch)
0 Alert and activeNormal, standing or exploringImmediate and brisk
1 CalmSternal recumbency, head upMildly delayed
2 DrowsySternal recumbency, head loweredDelayed, slow response
3 Light SedationLateral recumbency, some movementVery slow, minimal response
4 Deep SedationLateral recumbency, no spontaneous movementNo response
  • Data Analysis: Analyze sedation scores at each time point using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Trimeprazine Trimeprazine Tartrate H1R Histamine H1 Receptor Trimeprazine->H1R Antagonism D2R Dopamine D2 Receptor Trimeprazine->D2R Antagonism Gq Gq H1R->Gq Blocks Histamine Activation Gi Gi D2R->Gi Blocks Dopamine Activation PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Wakefulness ↓ Neuronal Excitability (Wakefulness) Ca->Wakefulness PKC->Wakefulness PKA ↓ PKA cAMP->PKA PKA->Wakefulness Sedation SEDATION Wakefulness->Sedation

Caption: Proposed signaling pathway for trimeprazine-induced sedation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimation drug_prep Drug and Vehicle Preparation acclimate->drug_prep group Randomize into Treatment Groups drug_prep->group admin Drug Administration (i.p.) group->admin wait Waiting Period (30 min) admin->wait test Behavioral Testing (Open Field / Scoring) wait->test collect Data Collection (Locomotion / Scores) test->collect stats Statistical Analysis collect->stats interpret Interpretation of Results stats->interpret

Caption: Experimental workflow for assessing sedative effects in animals.

References

Application of Trimeprazine Tartrate in Respiratory Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is a first-generation antihistamine with anticholinergic and sedative properties.[1] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which mitigates the effects of histamine, a key mediator in allergic reactions.[1][2][3] Additionally, its anticholinergic effects contribute to the reduction of secretions in the respiratory tract, making it a compound of interest for various respiratory conditions.[1] this compound has been investigated for its potential therapeutic benefits in managing symptoms associated with allergic respiratory diseases, such as rhinitis, and for its antitussive (cough-suppressing) effects.[1][3] In veterinary medicine, it is used in combination with prednisolone (B192156) to treat chronic bronchitis and coughing in dogs.[4][5]

These application notes provide an overview of the preclinical applications of this compound in respiratory studies, including detailed protocols for common experimental models and data presentation.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro pharmacological data for this compound, providing key metrics for its receptor binding and cellular effects.

ParameterValueCell/Tissue TypeAssay Description
Ki (Histamine H1 Receptor) 0.72 nMNot specifiedRadioligand binding assay
Ki (Muscarinic Acetylcholine Receptors) 38 nMNot specifiedRadioligand binding assay
IC50 (Anti-IgE-induced histamine release) 19 nMIsolated human lung fragmentsInhibition of histamine release
RC50 (Histamine release induction) 1.03 µMIsolated human lung fragmentsConcentration for 50% histamine release
EC50 (SARS-CoV-2 replication inhibition) 1.76 µMVero E6 cellsReduction of viral replication
CC50 (Cytotoxicity) 19.73 µMVero E6 cells50% cytotoxic concentration

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in Allergic Airway Inflammation

The primary mechanism of this compound in the context of respiratory studies revolves around its ability to block the histamine H1 receptor. In allergic airway inflammation, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells in the airways, leading to bronchoconstriction, increased vascular permeability, and mucus secretion. By antagonizing the H1 receptor, this compound inhibits these downstream effects. Its anticholinergic properties further contribute by reducing mucus secretion.

cluster_0 Allergic Response Cascade cluster_1 Site of Action cluster_3 Pathophysiological Effects Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Binds to IgE on Histamine_Release Histamine_Release Mast_Cell->Histamine_Release Degranulation Histamine Histamine Histamine_Release->Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction Increased_Permeability Increased_Permeability H1_Receptor->Increased_Permeability Mucus_Secretion Mucus_Secretion H1_Receptor->Mucus_Secretion Trimeprazine_Tartrate Trimeprazine_Tartrate Trimeprazine_Tartrate->H1_Receptor Antagonizes Sensitization Sensitization Challenge Challenge Sensitization->Challenge Days 0 & 7 (i.p. OVA/Alum) Treatment Treatment Challenge->Treatment Days 14-16 (i.n. OVA) AHR_Measurement AHR_Measurement Treatment->AHR_Measurement Administer this compound (e.g., oral gavage) Sample_Collection Sample_Collection AHR_Measurement->Sample_Collection Day 17 Analysis Analysis Sample_Collection->Analysis BALF, Lung Tissue, Serum

References

Trimeprazine Tartrate: A Versatile Tool for Investigating Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine Tartrate, also known as Alimemazine Tartrate, is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of compounds.[1][2] It functions as a potent competitive antagonist of the histamine (B1213489) H1 receptor, effectively blocking the actions of endogenous histamine.[1][3] This action alleviates the classic symptoms of allergic reactions, such as pruritus (itching), vasodilation, and increased capillary permeability.[3] Beyond its primary antihistaminergic activity, Trimeprazine also exhibits affinity for muscarinic acetylcholine (B1216132) and dopamine (B1211576) receptors, contributing to its sedative, antiemetic, and anticholinergic properties.[3][4] These characteristics make this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding H1 receptor signaling, evaluating the efficacy of novel antihistamines, and investigating the physiological roles of histamine in various biological systems.

This document provides detailed application notes and experimental protocols for utilizing this compound as a reference compound in the study of H1 receptor antagonism.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented below. This information is crucial for designing and interpreting experiments.

PropertyValueReference(s)
Molecular Weight 747.00 g/mol [1]
pKa 9.2[1]
Oral Absorption 85% ± 5%[2]
Plasma Protein Binding > 90%[2]
Plasma Half-life 3.6 - 7 hours[2]
Renal Excretion 70%[2]

Quantitative Data: Receptor Binding and Functional Inhibition

This compound's high affinity for the H1 receptor makes it an excellent positive control for binding and functional assays. The following tables summarize its binding affinity (Ki) and functional inhibitory concentrations (IC50) in comparison to other first-generation antihistamines.

Table 1: H1 Receptor Binding Affinities (Ki) of First-Generation Antihistamines

Lower Ki values indicate higher binding affinity.

AntihistamineChemical ClassH1 Receptor Ki (nM)Reference(s)
Trimeprazine Phenothiazine 0.72 [4]
DoxepinTricyclic0.06[5]
MepyramineEthylenediamine0.28[5]
DiphenhydramineEthanolamine1.1[5]
ClemastineEthanolamine1.3[5]
PromethazinePhenothiazine2.2[5]
TriprolidineAlkylamine2.6[5]
ChlorpheniramineAlkylamine3.2[5]
CyproheptadinePiperidine3.8[5]
HydroxyzinePiperazine21[5]
Table 2: Functional Antagonism and Off-Target Binding of this compound
ParameterReceptor/AssayValueReference(s)
IC50 Inhibition of anti-IgE-induced histamine release (human lung)19 nM[4]
Ki Muscarinic Acetylcholine Receptors (mAChRs)38 nM[4]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound in research, a thorough understanding of the H1 receptor signaling pathway and the experimental workflows to study its antagonism is essential.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Antagonism by Trimeprazine blocks this cascade at the initial step.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Trimeprazine Trimeprazine Tartrate Trimeprazine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling Cascade and Trimeprazine Blockade.

Detailed Experimental Protocols

The following protocols are provided as a guide for using this compound to study H1 receptor antagonism.

Protocol 1: In Vitro H1 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from H1R-expressing cells Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]mepyramine) Radioligand_Prep->Incubation Competitor_Prep Prepare this compound (or Test Compound) dilutions Competitor_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from cell lines recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound (as a positive control) and unknown compounds.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize cultured cells expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

      • Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of mianserin (B1677119) (e.g., 10 µM).

      • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of this compound or the test compound.

    • Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of an antagonist, such as this compound, to inhibit the increase in intracellular calcium induced by histamine.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate H1R-expressing cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation Pre-incubate cells with This compound or Test Compound Dye_Loading->Antagonist_Incubation Baseline_Reading Establish Baseline Fluorescence Antagonist_Incubation->Baseline_Reading Histamine_Challenge Stimulate with Histamine (EC80 concentration) Baseline_Reading->Histamine_Challenge Fluorescence_Measurement Measure Change in Fluorescence Intensity Histamine_Challenge->Fluorescence_Measurement Response_Quantification Quantify Peak Fluorescence Response Fluorescence_Measurement->Response_Quantification IC50_Calc Calculate IC50 from Dose-Response Curve Response_Quantification->IC50_Calc

Caption: Workflow for a Calcium Mobilization Assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Plates: 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • H1 Agonist: Histamine.

  • Test Compound: this compound (as a positive control) and unknown compounds.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Methodology:

  • Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound or the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by histamine in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Histamine-Induced Paw Edema in Rodents

This model assesses the ability of an antagonist to inhibit the inflammatory response (edema) induced by histamine in the paw of a rodent.

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • This compound or test compound.

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Histamine solution (in saline).

  • Plethysmometer or digital calipers.

Methodology:

  • Animal Dosing: Administer this compound or the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group.

  • Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject a small volume of histamine solution into the sub-plantar region of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.

  • Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer or the paw thickness with digital calipers at various time points after the histamine injection (e.g., 0, 30, 60, 120, and 180 minutes).

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to the initial measurement.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Determine the dose-response relationship for the antagonist.

Conclusion

This compound is a well-characterized, potent H1 receptor antagonist that serves as an invaluable tool for researchers in pharmacology and drug development. Its high affinity for the H1 receptor and its established in vitro and in vivo effects make it an ideal reference compound for the validation of new assays and the characterization of novel antihistaminic agents. The detailed protocols provided herein offer a solid foundation for the application of this compound in the comprehensive study of H1 receptor antagonism.

References

Troubleshooting & Optimization

Trimeprazine Tartrate Solubility and Research Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues and effectively use Trimeprazine Tartrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for research?

This compound is the salt form of trimeprazine, a phenothiazine (B1677639) derivative.[1] This salt form is utilized to enhance its aqueous solubility compared to the free base.[1] For researchers, achieving a stable and accurate concentration in solution is critical for obtaining reliable and reproducible experimental results in various assays, from cell-based studies to animal models.

Q2: What are the primary mechanisms of action for this compound?

This compound primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor, which is central to its antihistaminic and antipruritic (anti-itching) effects.[1][2][3] Additionally, it exhibits effects on the central nervous system by blocking dopamine (B1211576) receptors, contributing to its sedative properties.[1][2] It also has some interaction with serotonin (B10506) pathways and displays anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2]

Q3: In which solvents is this compound soluble?

This compound is freely soluble in water and soluble in alcohol.[4] It also shows good solubility in polar aprotic solvents like DMSO and DMF. However, it is reported to be insoluble in Phosphate Buffered Saline (PBS) at a pH of 7.2.[5]

Troubleshooting Guide for Solubility Issues

Researchers may encounter precipitation when preparing this compound solutions, particularly when diluting stock solutions into aqueous buffers for experiments. Here are some common issues and their solutions:

Issue 1: Precipitate forms immediately upon diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

  • Cause: This is a common phenomenon known as "salting out" or "crashing out," where the compound is less soluble in the final aqueous environment compared to the concentrated organic stock solution.

  • Solutions:

    • Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution.

    • Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Optimize the Final Concentration: The final concentration in the aqueous buffer may be too high. Determine the maximum soluble concentration in your specific experimental medium through a pilot experiment.

    • Consider a Different Solvent System: If permissible for your experiment, using a co-solvent system might be beneficial.

Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.

  • Cause: This could be due to several factors including temperature fluctuations, pH shifts, or degradation of the compound. This compound solutions are also known to be sensitive to light.[6]

  • Solutions:

    • Protect from Light: Prepare and store solutions in amber vials or tubes, or cover them with aluminum foil to prevent photodegradation.[4][7]

    • Maintain a Constant Temperature: Store solutions at a consistent temperature. If a solution is refrigerated, allow it to come to room temperature and ensure it is fully redissolved before use.

    • Control the pH: Since this compound's solubility can be pH-dependent, ensure the pH of your final solution is stable and appropriate.

    • Prepare Fresh Solutions: For optimal results, it is always recommended to prepare fresh working solutions from a stock solution on the day of the experiment.

Data Presentation: Solubility of this compound

SolventSolubilityReference
WaterFreely Soluble[4][5]
Dimethyl Sulfoxide (DMSO)10 mg/mL[5]
Dimethylformamide (DMF)10 mg/mL[5]
Ethanol5 mg/mL[5]
Phosphate Buffered Saline (PBS), pH 7.2Insoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 746.98 g/mol )[4]

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Weigh out 7.47 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (ensure it is compatible with your cell line)

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Troubleshooting_Workflow cluster_start Start: Solubility Issue cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start This compound Precipitation Observed issue1 Precipitate forms immediately upon dilution into aqueous buffer start->issue1 issue2 Solution becomes cloudy or precipitates over time start->issue2 solution1a Lower stock concentration issue1->solution1a solution1b Slow addition with vigorous mixing issue1->solution1b solution1c Optimize final concentration issue1->solution1c solution2a Protect from light issue2->solution2a solution2b Maintain constant temperature issue2->solution2b solution2c Prepare fresh solutions issue2->solution2c

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway cluster_drug Drug Action cluster_receptors Receptor Targets cluster_effects Cellular & Physiological Effects drug This compound h1 Histamine H1 Receptor drug->h1 Antagonist d2 Dopamine D2 Receptor drug->d2 Antagonist mAChR Muscarinic Acetylcholine Receptor drug->mAChR Antagonist antihistamine Antihistaminic Effect (Reduced Allergic Response) h1->antihistamine sedative Sedative Effect d2->sedative anticholinergic Anticholinergic Effect mAChR->anticholinergic

Caption: Simplified signaling pathways of this compound.

References

Technical Support Center: Optimizing Trimeprazine Tartrate Dosage for In Vitro Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimeprazine Tartrate in in vitro cell studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro studies?

This compound is primarily a histamine (B1213489) H1 receptor antagonist.[1][2] It competitively binds to H1 receptors, blocking the action of histamine.[2] Additionally, it exhibits antagonist effects at muscarinic acetylcholine (B1216132) receptors (mAChRs) and dopamine (B1211576) D2 receptors, which can contribute to its pharmacological profile and potential off-target effects in cell-based assays.[1]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration range for your specific cell type and assay. Based on available in vitro data, a starting range of 0.1 µM to 50 µM is advisable. For instance, its EC50 for reducing SARS-CoV-2 replication in Vero E6 cells was 1.76 µM, with a cytotoxic concentration (CC50) of 19.73 µM.[1][3] Its Ki for the histamine H1 receptor is 0.72 nM, while for muscarinic acetylcholine receptors, it is 38 nM.[1][3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water, ethanol (B145695), DMSO, and DMF.[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO or ethanol is common. For example, a 10 mg/mL stock solution in DMSO can be prepared.[1] It is important to note that this compound is insoluble in PBS (pH 7.2).[1] When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.

Q4: What are the known downstream signaling pathways affected by this compound?

As a histamine H1 receptor antagonist, this compound primarily inhibits the Gq/11 signaling pathway. This blockage prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to a decrease in intracellular calcium release and protein kinase C (PKC) activation. Additionally, Trimeprazine has been shown to promote CREB phosphorylation and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[2] Due to its effects on dopamine and muscarinic receptors, it can also indirectly influence pathways regulated by these receptors, such as those involving adenylyl cyclase and cAMP.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the cell culture medium upon adding this compound. - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. - The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to precipitate when diluted.- Prepare a fresh, lower concentration stock solution. - Ensure the stock solution is fully dissolved before adding it to the medium. - Briefly warm the medium to 37°C before and after adding the compound. - Reduce the final concentration of the organic solvent in the culture medium. - Test the solubility in a small volume of your specific cell culture medium before treating your cells.
High levels of cytotoxicity are observed even at low concentrations. - The cell line is particularly sensitive to this compound. - Off-target effects are causing toxicity. - The compound has degraded, leading to toxic byproducts.- Perform a dose-response experiment with a wider and lower concentration range (e.g., starting from nanomolar concentrations). - Use a different, less sensitive cell line for comparison if possible. - Ensure the use of a fresh, high-purity batch of this compound. - Consider the contribution of off-target effects on muscarinic and dopamine receptors.
Inconsistent or non-reproducible results between experiments. - Inconsistent preparation of this compound dilutions. - Variability in cell seeding density or cell health. - Fluctuation in incubation times.- Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. - Standardize cell seeding protocols and ensure cells are in a logarithmic growth phase before treatment. - Maintain precise and consistent incubation times for all experimental replicates.
No observable effect at expected active concentrations. - The chosen cell line may lack sufficient expression of the target receptors (H1, muscarinic, dopamine). - The experimental endpoint is not sensitive to the effects of this compound. - The compound may have been inactivated by components in the culture medium.- Confirm the expression of target receptors in your cell line using techniques like qPCR or Western blotting. - Choose an alternative assay or endpoint that is more directly linked to the known mechanisms of this compound. - Consider using serum-free or reduced-serum medium during the treatment period, if compatible with your cell line.

Quantitative Data Summary

Parameter Value Assay/System
Ki (Histamine H1 Receptor)0.72 nMRadioligand Binding Assay
Ki (Muscarinic Acetylcholine Receptors)38 nMRadioligand Binding Assay
IC50 (Anti-IgE-induced Histamine Release)19 nMIsolated Human Lung Fragments
EC50 (SARS-CoV-2 Replication)1.76 µMVero E6 Cells
CC50 (Cytotoxicity)19.73 µMVero E6 Cells

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxicity of this compound on an adherent cell line (e.g., A549, HepG2) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Selected adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell incubation, carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan crystals in DMSO mtt_addition->formazan_dissolution read_absorbance Read absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway This compound Signaling Pathway Inhibition trimeprazine Trimeprazine Tartrate h1_receptor Histamine H1 Receptor trimeprazine->h1_receptor Inhibits gq11 Gq/11 h1_receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates cellular_response Cellular Response (e.g., Inflammation) pkc->cellular_response Leads to

Caption: Inhibition of H1 receptor signaling by this compound.

References

Technical Support Center: High-Performance Liquid Chromatography of Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the high-performance liquid chromatography (HPLC) analysis of Trimeprazine Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for this compound analysis by HPLC?

A common mobile phase for the analysis of this compound is a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid in a ratio of 65:34:1, respectively[1]. Another suggested mobile phase consists of acetonitrile (B52724), water, and phosphoric acid[2].

Q2: How should a standard solution of this compound be prepared for HPLC analysis?

To prepare a standard solution, accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in the mobile phase. Further quantitative dilutions can be made with the mobile phase to achieve the desired concentration, for instance, around 0.031 mg per mL[1].

Q3: What are the key system suitability parameters to monitor for this compound HPLC analysis?

Key system suitability tests include evaluating the peak tailing factor, resolution between peaks, the number of theoretical plates, and the capacity factor. For instance, in a validated method for simultaneous determination of multiple compounds including a tartrate salt, the relative standard deviation (RSD) of peak areas for replicate injections was less than 1.0%[3].

Q4: How can I avoid degradation of this compound during analysis?

This compound is sensitive to light. It is crucial to protect test solutions, standard solutions, and the reference standard from light by performing the analysis without delay, under subdued light, or by using low-actinic glassware[1].

Experimental Protocols

A standard experimental protocol for the HPLC assay of this compound is detailed below.

Sample and Standard Preparation:

  • Assay Preparation: Accurately weigh about 62 mg of this compound and transfer it to a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 100-mL volumetric flask and dilute to volume with the mobile phase[1].

  • Standard Preparation: Accurately weigh a quantity of USP this compound RS, dissolve it in the mobile phase, and dilute quantitatively to obtain a final concentration of about 0.031 mg per mL[1].

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1)[1].
Alternative Mobile Phase A mixture of acetonitrile (MeCN), water, and phosphoric acid[2]. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[2].
Column A suitable reverse-phase column, such as a C18 column.
Flow Rate Typically around 1.0 mL/min[4].
Detection Wavelength Determined by UV-Vis spectrophotometer, often around 251 nm or 257 nm[4][5].
Injection Volume Approximately 25 µL[5].

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The chromatographic peak for this compound is asymmetrical, with a trailing edge that extends further than the leading edge. The tailing factor is typically greater than 1.2[6].

Potential Causes and Solutions:

Potential CauseSuggested Solution(s)
Secondary Interactions with Silanols Trimeprazine, being a basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based column surface, leading to peak tailing[6][7]. To mitigate this, you can: • Adjust Mobile Phase pH: Lowering the pH to around 2-3 protonates the silanol groups, reducing their interaction with the analyte[6][8]. • Use a Highly Deactivated Column: Employ an "end-capped" column where residual silanol groups are chemically bonded to reduce their activity[9].
Column Overload Injecting too concentrated a sample can saturate the column[8]. • Reduce Sample Concentration: Dilute the sample and reinject[6][9].
Column Bed Deformation A void at the column inlet or channeling in the packing material can cause peak distortion[7][9]. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced[10]. A guard column can help protect the analytical column[9].
Inappropriate Mobile Phase Buffer A low buffer concentration may not effectively mask the residual silanols[8]. • Increase Buffer Strength: A buffer concentration in the range of 10-50 mM is often effective[8].
Issue 2: Retention Time Drift

Symptom: The retention time for the this compound peak is not consistent across injections.

Potential Causes and Solutions:

Potential CauseSuggested Solution(s)
Changes in Mobile Phase Composition In reversed-phase chromatography, even small changes in the mobile phase composition can lead to significant shifts in retention time[11]. • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently[12]. • Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from affecting the pump's performance[12][13].
Column Temperature Fluctuations A change in column temperature can affect retention times, with a general rule of a 1-2% shift per 1°C change[11]. • Use a Column Oven: A thermostatically controlled column oven will maintain a stable temperature[12].
Poor Column Equilibration Insufficient time for the column to equilibrate with the mobile phase can cause drifting retention times[12]. • Increase Equilibration Time: Ensure the column is adequately equilibrated before starting the analysis[12].
Leaks in the System Leaks can lead to a drop in pressure and affect the flow rate, causing retention time variability[13]. • Check for Leaks: Inspect all fittings and connections for any signs of leakage[10].

Visual Troubleshooting Workflows

start Peak Tailing Observed (Tailing Factor > 1.2) cause1 Secondary Interactions with Silanols start->cause1 Possible Cause cause2 Column Overload start->cause2 Possible Cause cause3 Column Bed Deformation start->cause3 Possible Cause solution1a Adjust Mobile Phase pH (< 3) cause1->solution1a Solution solution1b Use End-Capped Column cause1->solution1b Solution solution2 Reduce Sample Concentration cause2->solution2 Solution solution3 Replace Column cause3->solution3 Solution

Caption: Troubleshooting workflow for peak tailing.

start Retention Time Drift cause1 Mobile Phase Inconsistency start->cause1 Possible Cause cause2 Temperature Fluctuations start->cause2 Possible Cause cause3 Poor Column Equilibration start->cause3 Possible Cause solution1 Prepare Fresh & Degassed Mobile Phase cause1->solution1 Solution solution2 Use Column Oven cause2->solution2 Solution solution3 Increase Equilibration Time cause3->solution3 Solution

Caption: Troubleshooting workflow for retention time drift.

References

Common experimental artifacts with Trimeprazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimeprazine (B1682546) Tartrate.

FAQs: General Information

Q1: What is Trimeprazine Tartrate and what is its primary mechanism of action?

This compound, also known as Alimemazine Tartrate, is a phenothiazine (B1677639) derivative.[1] Its primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor.[2] However, it also exhibits activity at other receptors, including dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors, which contributes to its sedative, antiemetic, and antipruritic effects.[2][3]

Q2: What are the common research applications of this compound?

This compound is primarily used in research to investigate its effects as an antihistamine, antipruritic (anti-itch), and sedative agent.[1][3] It has also been studied for its potential anxiolytic, antiemetic, and hypnotic properties.[1][4] Some studies have explored its role in modulating the immune response and its potential as an antimicrobial agent.[5]

Q3: What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C40H50N4O6S2[6]
Molecular Weight 746.98 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility Freely soluble in water; Soluble in alcohol[7]
Storage Preserve in tight, light-resistant containers[8]

Troubleshooting Guide: Common Experimental Artifacts

In Vitro Assays

Issue 1: Unexpected results in cell viability assays (e.g., MTT, XTT).

  • Potential Cause: Trimeprazine, as a phenothiazine, may have intrinsic antioxidant or redox-cycling properties that can interfere with tetrazolium-based viability assays.[9][10] This can lead to an underestimation or overestimation of cell viability.

  • Troubleshooting Steps:

    • Run a cell-free control: Include wells with your experimental concentrations of this compound in the assay medium without cells to check for direct reduction of the tetrazolium salt.

    • Use an alternative viability assay: Consider using a non-enzymatic-based assay, such as the trypan blue exclusion assay or a crystal violet staining assay, to confirm your results.

    • Validate with a different endpoint: Measure a different marker of cell health, such as ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™).

Issue 2: Inconsistent or unexpected findings in fluorescence-based assays.

  • Potential Cause: Phenothiazine derivatives can exhibit intrinsic fluorescence or act as quenchers, interfering with the fluorescent signal of your assay.[11][12] This is particularly relevant for assays using blue or green fluorophores.

  • Troubleshooting Steps:

    • Measure the fluorescence of this compound alone: Determine the excitation and emission spectra of this compound at your experimental concentrations to assess its intrinsic fluorescence.

    • Perform a quencher control: Spike your fluorescent probe with this compound in a cell-free system to see if it quenches the signal.

    • Use red-shifted fluorophores: If interference is observed, consider switching to assays that utilize red or far-red fluorescent probes, which are less likely to be affected by compound autofluorescence.

Issue 3: Variability in experimental results between different batches of this compound.

  • Potential Cause: The purity and stability of this compound can vary between suppliers and even between lots from the same supplier. It is also sensitive to light.[8]

  • Troubleshooting Steps:

    • Verify compound identity and purity: Use analytical methods such as HPLC-MS or NMR to confirm the identity and purity of your this compound.

    • Protect from light: Store the compound in a light-protected container and prepare solutions fresh for each experiment.

    • Perform a dose-response curve with each new batch: This will help to ensure that the biological activity is consistent.

In Vivo Studies

Issue 4: Sedative effects of this compound are confounding the results of behavioral experiments.

  • Potential Cause: this compound's sedative properties are a known pharmacological effect and can mask or alter other behavioral outcomes.[1]

  • Troubleshooting Steps:

    • Conduct thorough dose-response studies: Determine a dose that achieves the desired pharmacological effect without causing excessive sedation.

    • Include appropriate control groups: Use a vehicle control and consider a positive control with a known sedative to differentiate specific behavioral effects from general sedation.

    • Acclimatize animals to handling and procedures: This can help to reduce stress-induced behavioral changes.

    • Consider alternative administration routes: The route of administration can influence the onset and duration of sedative effects.

Issue 5: Unexpected physiological or behavioral effects in animal models.

  • Potential Cause: this compound has off-target effects on dopaminergic and muscarinic receptors which can lead to a range of physiological and behavioral changes.[2][3]

  • Troubleshooting Steps:

    • Carefully monitor animals for a range of physiological parameters: This includes body temperature, heart rate, and any signs of extrapyramidal symptoms.

    • Use selective antagonists for off-target receptors: Co-administration with selective antagonists for dopamine or muscarinic receptors can help to dissect the contribution of these off-target effects to your observed phenotype.

    • Consult the literature for known off-target effects of phenothiazines: Be aware of the potential for a wide range of systemic effects.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

In Vivo Administration in Mice (Intraperitoneal Injection)

This is a general protocol and all animal procedures should be approved by your institution's animal care and use committee.

  • Preparation of this compound Solution:

    • Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intraperitoneal injection (e.g., sterile saline or PBS).

    • The concentration of the solution should be calculated based on the desired dose and the weight of the animals. A typical injection volume is 10 mL/kg.

  • Animal Handling and Injection:

    • Weigh each mouse accurately to determine the correct volume of the this compound solution to be administered.

    • Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.

    • Inject the calculated volume of the solution.

  • Post-injection Monitoring:

    • Monitor the animals closely for any adverse reactions, including sedation, changes in breathing, or signs of distress.

    • Record all observations and the time of administration.

Data Presentation

Receptor Binding Affinity of Trimeprazine
ReceptorK_i (nM)Reference
Histamine H1 Receptor 0.72[13]
Muscarinic Acetylcholine Receptors (mAChRs) 38[13]
In Vitro Activity of Trimeprazine
AssayCell LineEndpointValueReference
Inhibition of anti-IgE-induced histamine releaseHuman lung fragmentsIC5019 nM[13]
Induction of histamine releaseHuman lung fragmentsRC501.03 µM[13]
Inhibition of SARS-CoV-2 replicationVero E6 cellsEC501.76 µM[13]
CytotoxicityVero E6 cellsCC5019.73 µM[13]

Visualizations

Trimeprazine_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects Trimeprazine Trimeprazine Tartrate H1R Histamine H1 Receptor Trimeprazine->H1R Antagonist D2R Dopamine D2 Receptor Trimeprazine->D2R Antagonist mAChR Muscarinic Acetylcholine Receptor Trimeprazine->mAChR Antagonist Antihistamine Antihistamine Effect (Reduced Allergy Symptoms) H1R->Antihistamine Blockade leads to Sedation Sedative/Anxiolytic Effect D2R->Sedation Blockade contributes to Anticholinergic Anticholinergic Effects (e.g., dry mouth) mAChR->Anticholinergic Blockade leads to

Caption: Signaling pathways affected by this compound.

Experimental_Workflow_Troubleshooting start Start Experiment with Trimeprazine unexpected_results Unexpected or Inconsistent Results? start->unexpected_results check_assay Potential Assay Interference? unexpected_results->check_assay Yes end Reliable Results unexpected_results->end No check_compound Potential Compound Issues? check_assay->check_compound No run_controls Run Cell-Free and Alternative Assay Controls check_assay->run_controls Yes verify_purity Verify Compound Purity and Stability check_compound->verify_purity Yes optimize_protocol Optimize Experimental Protocol check_compound->optimize_protocol No run_controls->optimize_protocol verify_purity->optimize_protocol optimize_protocol->end

Caption: Troubleshooting workflow for experiments with this compound.

References

How to prevent Trimeprazine Tartrate precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimeprazine Tartrate Formulation

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of this compound (also known as Alimemazine Tartrate) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous buffers?

A1: The primary cause of precipitation is an increase in the pH of the solution. Trimeprazine is a weak base with a pKa of approximately 9.11[1]. In acidic conditions (pH well below 9.11), the molecule is protonated, making it charged and freely soluble in water[2][3][4]. As the pH rises towards neutral or alkaline levels, the molecule deprotonates into its neutral free base form, which is significantly less soluble and precipitates out of the solution. This is why insolubility has been noted in PBS at pH 7.2[5].

Q2: What is the optimal pH range to keep this compound in solution?

A2: To ensure this compound remains fully dissolved, an acidic pH is required. A 2% solution of this compound in water naturally has a pH between 5.0 and 6.5, indicating this is a stable range[2][3][6]. For experimental purposes, maintaining the pH below 6.5 is strongly recommended. Dissolution testing for quality control is often performed in highly acidic conditions, such as 0.01 N hydrochloric acid[7][8].

Q3: Which buffer systems are recommended, and which should be avoided?

A3:

  • Recommended: Use buffer systems that operate in the acidic range, such as citrate (B86180) or acetate (B1210297) buffers. These will help maintain a low pH where this compound is most soluble.

  • To Avoid: Avoid using neutral or alkaline buffer systems like Phosphate-Buffered Saline (PBS) (typically pH 7.2-7.4), Borate, or Bicarbonate buffers. These buffers will raise the pH and are highly likely to cause precipitation[5].

Q4: How does temperature affect the solubility of this compound?

A4: While pH is the dominant factor, temperature can also influence solubility. For most solids, solubility increases with temperature. However, significant temperature changes are generally not a practical or effective method for preventing precipitation in this case. Maintaining a consistent and controlled temperature, such as 37°C for biological assays, is standard practice[9]. The primary focus should remain on pH control.

Q5: Are there any special handling requirements for this compound solutions?

A5: Yes. This compound is sensitive to light and will gradually darken upon exposure[1][2][3]. All solutions should be protected from light by using amber vials or by covering containers with aluminum foil. Procedures should be conducted under subdued light whenever possible[7][8].

Troubleshooting Guide: Precipitation Issues

If you observe precipitation in your this compound solution, follow this systematic troubleshooting workflow.

G start Precipitation Observed check_ph 1. Verify Solution pH start->check_ph ph_high Is pH > 6.5? check_ph->ph_high action_ph Action: Lower pH using acidic buffer (e.g., Citrate) or dilute HCl. ph_high->action_ph Yes check_buffer 2. Evaluate Buffer System ph_high->check_buffer No resolved Problem Resolved action_ph->resolved is_pbs Are you using PBS or another neutral/ alkaline buffer? check_buffer->is_pbs action_buffer Action: Replace with an acidic buffer system (e.g., Citrate, Acetate). is_pbs->action_buffer Yes check_order 3. Review Preparation Method is_pbs->check_order No action_buffer->resolved action_order Action: Dissolve Trimeprazine Tartrate in pure water or acidic stock solution FIRST, then add to final buffer. check_order->action_order action_order->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data and Properties

For successful formulation, it is crucial to understand the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Alternate Names Alimemazine Tartrate, Methylpromazine Tartrate [2][3][10]
Molecular Formula (C₁₈H₂₂N₂S)₂ · C₄H₆O₆ [2][6]
Molecular Weight 746.98 g/mol [2][6]
Appearance White to off-white, odorless, crystalline powder [3][6]
pKa (Conjugate Acid) ~9.11 [1]

| pH of 2% Solution in Water | 5.0 - 6.5 |[2][3][6] |

Table 2: Solubility Profile of this compound

Solvent Solubility Source
Water Freely Soluble (100 mg/mL) [2][3][10]
0.01 N HCl Soluble [7][8]
Ethanol Sparingly Soluble (~7 mg/mL) [2][10]
PBS (pH 7.2) Insoluble [5]
DMSO Soluble (10 mg/mL) [5][10]

| Diethyl Ether | Practically Insoluble |[2][3] |

Key Experimental Protocol

Protocol: Determination of the pH-Dependent Aqueous Solubility of this compound

This protocol outlines the shake-flask method, a standard for determining equilibrium solubility, which is recommended for biopharmaceutics classification[9].

1. Objective: To quantify the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 3.0 to 8.0).

2. Materials:

  • This compound powder

  • Calibrated pH meter and probe

  • Analytical balance

  • Orbital shaker with temperature control (e.g., set to 37 ± 1°C)[9]

  • Buffer systems (e.g., Citrate for pH 3.0/5.0, Phosphate for pH 7.0/8.0)

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • UV-Vis Spectrophotometer or HPLC system for quantification

  • Volumetric flasks and pipettes

  • Amber glass vials to protect from light[3]

3. Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 3.0, 5.0, 6.5, 7.0, 7.4, 8.0). Adjust the final pH at the experimental temperature (37°C)[9].

  • Sample Preparation: Add an excess amount of this compound powder to an amber vial containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure that undissolved solids remain at equilibrium[9].

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (37°C). Allow the slurries to equilibrate for a sufficient period (e.g., 24-48 hours) until equilibrium is reached. Equilibrium is confirmed when the concentration of sequential measurements does not differ significantly[9].

  • Phase Separation: After equilibration, separate the undissolved solids from the saturated solution. This can be done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm syringe filter. Note: Immediate dilution of the supernatant may be necessary to prevent precipitation after sampling[9].

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with an appropriate acidic solution (e.g., 0.01 N HCl) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved this compound using a validated UV-Vis or HPLC method. For UV-Vis, the maximum absorbance is around 251 nm[7][8].

    • Prepare a calibration curve using standards of known concentration to ensure accurate measurement.

  • Data Analysis: Calculate the solubility in mg/mL or mM for each pH value, accounting for all dilution factors. Plot solubility as a function of pH.

Mechanisms and Signaling Pathways

Understanding the chemical behavior and biological target of this compound can aid in experimental design.

pH-Dependent Ionization and Solubility

Trimeprazine is a weak base. Its state of ionization, and therefore its solubility, is dictated by the pH of the solution relative to its pKa.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral / Alkaline) low_ph pH < pKa (9.11) protonated Trimeprazine is Protonated (BH⁺ Form) low_ph->protonated soluble Charged & Water Soluble protonated->soluble equilibrium BH⁺ ⇌ B + H⁺ soluble->equilibrium high_ph pH > pKa (9.11) neutral Trimeprazine is Neutral (Free Base 'B' Form) high_ph->neutral insoluble Uncharged & Insoluble neutral->insoluble precipitate Precipitation Occurs insoluble->precipitate equilibrium->insoluble

Caption: Relationship between pH, ionization state, and solubility of Trimeprazine.

Mechanism of Action: H1 Receptor Antagonism

Trimeprazine functions as a competitive antagonist of the histamine (B1213489) H1 receptor[5][11][12]. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which mediate allergic and inflammatory responses[13][14]. Trimeprazine blocks this pathway by preventing histamine from binding to the receptor.

G cluster_downstream Intracellular Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds & activates Trimeprazine Trimeprazine (Antagonist) Trimeprazine->H1R binds & blocks Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC Response Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Response PKC->Response

References

Minimizing off-target effects of Trimeprazine Tartrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Trimeprazine Tartrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine (B1677639) derivative that primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor.[1][2] This antagonism is responsible for its antihistaminic and antipruritic (anti-itching) effects. Additionally, it exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2]

Q2: What are the known off-target effects of this compound?

As a phenothiazine, this compound can interact with a variety of other neurotransmitter systems, which can lead to off-target effects in experimental settings.[1] These include antagonism of dopamine (B1211576) D2 receptors, which contributes to its sedative and antiemetic properties.[1] It may also interact with serotonin (B10506) and adrenergic receptors, a common characteristic of this drug class.[1][3]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Controls: Employ appropriate controls, such as untreated cells, vehicle-treated cells, and cells treated with a selective antagonist for the suspected off-target receptor.

  • Competitive Antagonism: Use a selective antagonist for the primary target (histamine H1 receptor) to demonstrate that the observed effect is indeed mediated by this target.

  • Cell Line Selection: If possible, use cell lines that have low or no expression of potential off-target receptors.

Q4: What are the typical concentrations of this compound used in in vitro experiments?

The optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the EC50 for your specific assay.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected cellular response not consistent with H1 receptor antagonism. Off-target effects at dopamine, muscarinic, or other receptors.1. Review the receptor expression profile of your cell line. 2. Perform a dose-response curve to determine if the effect is dose-dependent. 3. Use selective antagonists for suspected off-target receptors (e.g., a D2 antagonist) to see if the unexpected response is blocked.
High background signal or assay interference. Intrinsic properties of the compound.1. Run a vehicle-only control to assess the background signal. 2. Test for autofluorescence or other interference of this compound with your specific assay readout.
Inconsistent results between experiments. Variability in cell culture conditions or compound preparation.1. Ensure consistent cell passage number and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Quantitative Data: Receptor Binding Profile of Trimeprazine

The following table summarizes the known and potential binding affinities of Trimeprazine and structurally related phenothiazines. This data can help in designing experiments and interpreting results by providing an indication of the potential for off-target interactions at various concentrations.

ReceptorLigandKi (nM)Primary/Off-TargetReference
Histamine H1Trimeprazine0.72Primary[2]
Muscarinic AcetylcholineTrimeprazine38Off-Target[2]
Dopamine D2Promethazine16Off-Target[4]
Dopamine D2Chlorpromazine3.1Off-Target[4]
Dopamine D2Fluphenazine0.8Off-Target[4]
Dopamine D2Perphenazine0.6Off-Target[4]

Experimental Protocols

Protocol 1: Determining the On-Target EC50 using a Dose-Response Curve

Objective: To determine the half-maximal effective concentration (EC50) of this compound for its on-target effect (e.g., inhibition of histamine-induced calcium flux).

Methodology:

  • Cell Seeding: Plate cells expressing the histamine H1 receptor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate assay buffer. Include a vehicle-only control.

  • Treatment: Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of histamine (e.g., EC80) to all wells except for the negative control wells.

  • Signal Detection: Measure the cellular response (e.g., intracellular calcium levels using a fluorescent indicator) with a plate reader.

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Validating On-Target Effect Using a Competitive Antagonist

Objective: To confirm that the observed effect of this compound is mediated through the histamine H1 receptor.

Methodology:

  • Determine Trimeprazine EC50: First, perform a dose-response curve for Trimeprazine as described in Protocol 1.

  • Competitive Antagonist Pre-treatment: In a separate experiment, pre-incubate cells with a fixed concentration of a known selective histamine H1 receptor antagonist (e.g., Mepyramine) for 30 minutes.

  • Trimeprazine Dose-Response: Following pre-treatment with the competitive antagonist, perform a dose-response curve with this compound as described in Protocol 1.

  • Data Analysis: Compare the EC50 values of Trimeprazine with and without the competitive antagonist. A rightward shift in the EC50 of Trimeprazine in the presence of the competitive antagonist indicates that both compounds are competing for the same binding site (the histamine H1 receptor).

Visualizations

Signaling_Pathway Trimeprazine Trimeprazine Tartrate H1R Histamine H1 Receptor Trimeprazine->H1R binds & blocks Histamine Histamine Histamine->H1R binds & activates Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_protocol1 Protocol 1: Dose-Response Curve cluster_protocol2 Protocol 2: Competitive Antagonism p1_start Seed Cells p1_prepare Prepare Trimeprazine Serial Dilutions p1_start->p1_prepare p1_treat Treat Cells with Trimeprazine p1_prepare->p1_treat p1_stimulate Stimulate with Histamine p1_treat->p1_stimulate p1_measure Measure Response p1_stimulate->p1_measure p1_analyze Analyze Data (EC50) p1_measure->p1_analyze p2_pretreat Pre-treat with Selective H1 Antagonist p1_analyze->p2_pretreat Inform EC50 p2_start Seed Cells p2_start->p2_pretreat p2_treat Treat with Trimeprazine Dose-Response p2_pretreat->p2_treat p2_stimulate Stimulate with Histamine p2_treat->p2_stimulate p2_measure Measure Response p2_stimulate->p2_measure p2_analyze Analyze Data (Shift in EC50) p2_measure->p2_analyze

Caption: Experimental workflow for minimizing off-target effects.

References

Adjusting pH for optimal Trimeprazine Tartrate activity in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving Trimeprazine Tartrate, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for assays involving this compound?

For optimal and consistent results in biological assays with this compound, it is recommended to maintain a physiological pH of 7.4 . This is based on standard protocols for histamine (B1213489) H1 receptor binding and functional assays, which are the primary targets of Trimeprazine.[1][2][3]

Q2: Why is pH so critical for this compound activity in assays?

The pH of the assay buffer is a critical parameter for several reasons:

  • Drug Ionization: Trimeprazine has a basic pKa of 9.11.[4] This means that at physiological pH, the molecule is predominantly in its protonated, positively charged form. Changes in pH can alter the ionization state of the drug, which can significantly impact its interaction with the target receptor.

  • Receptor Conformation: The binding affinity of ligands to G-protein coupled receptors, such as the histamine H1 receptor, can be pH-dependent. The charge distribution on both the ligand and the receptor's amino acid residues, which is influenced by pH, can affect binding.[5]

  • Solubility and Stability: this compound's solubility can be pH-dependent. While it has good aqueous solubility, it is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2.[6] Ensuring the drug remains in solution at the desired concentration throughout the experiment is crucial for accurate results.

  • Assay Performance: The activity of enzymes and other proteins in your assay system will have an optimal pH range. Deviations from this can lead to decreased assay performance and unreliable data.

Q3: Can I use a different pH for my experiments?

While a pH of 7.4 is the standard starting point, the optimal pH may vary depending on the specific research question. One study demonstrated that lowering the pH from 7.4 to 5.8 can increase the affinity of some H1 receptor antagonists while decreasing the affinity of others.[5] If you are investigating the effects of pH on this compound's activity, it is essential to use a well-defined and consistent buffering system for each pH value tested.

Q4: What are the signs of a suboptimal pH in my assay?

Indicators that your assay pH may be suboptimal include:

  • Low signal-to-noise ratio

  • Poor reproducibility between experiments

  • Lower than expected potency (high IC50 or Ki values)

  • Precipitation of the test compound in the assay plate

Troubleshooting Guide

Problem Potential Cause Related to pH Recommended Solution
Low specific binding of radioligand in a receptor binding assay The pH of the assay buffer may not be optimal for receptor-ligand interaction.Ensure the assay buffer (e.g., 50 mM Tris-HCl or Na2HPO4/KH2PO4) is at pH 7.4.[1][2][3] Verify the pH of your buffer with a calibrated pH meter.
High non-specific binding The ionization state of this compound or the radioligand at the current pH may be promoting hydrophobic interactions with non-receptor components.Confirm the assay buffer is at pH 7.4. Consider pre-soaking filters in 0.3% polyethyleneimine (PEI) to reduce filter binding.[2]
Inconsistent IC50 values in functional assays The buffering capacity of your assay medium (e.g., HBSS with HEPES) may be insufficient, leading to pH shifts during the experiment.Ensure your buffer concentration is adequate (e.g., 20-25 mM HEPES in HBSS). Prepare fresh buffers for each experiment and verify the pH.
Precipitation of this compound in the assay plate The pH of the assay buffer may be causing the drug to become insoluble at the tested concentrations. This compound is known to be insoluble in PBS at pH 7.2.[6]Avoid using PBS if precipitation is observed. Use a Tris-based buffer at pH 7.4. If solubility issues persist, consider preparing a concentrated stock solution in a suitable solvent like DMSO and diluting it into the assay buffer, ensuring the final solvent concentration is low and consistent across all wells.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.[2]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]-mepyramine (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: 10 µM Mianserin, [³H]-mepyramine, and cell membranes.

    • Competition Binding: this compound at various concentrations, [³H]-mepyramine, and cell membranes.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters by adding scintillation cocktail and using a scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

Table 1: Recommended Assay Buffers for H1 Receptor Assays

Assay TypeRecommended BufferTypical pHReference
Radioligand Binding50 mM Tris-HCl7.4[1][2]
Radioligand Binding50 mM Na2HPO4/KH2PO47.4[1][3]
Functional (Calcium Flux)Hanks' Balanced Salt Solution (HBSS) with HEPES7.4[7]

Table 2: Effect of pH on the Binding Affinity of H1 Receptor Antagonists (Example Data)

This table illustrates the importance of pH on ligand binding and is based on data for other H1 antagonists as specific data for Trimeprazine was not found.

CompoundAffinity (Kd or Ki) at pH 7.4 (nM)Affinity (Kd or Ki) at pH 5.8 (nM)Change in AffinityReference
[³H]mepyramine1.77.5~4.4-fold decrease[5]
[³H]levocetirizine4.11.5~2.7-fold increase[5]
Fexofenadine--2- to 5-fold increase[5]
Desloratadine--No change[5]
Mepyramine--5- to 10-fold decrease[5]

Visualizations

G cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Trimeprazine (Antagonist) Histamine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway and Trimeprazine Inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) D Incubate Components (Total, Non-specific, & Competition Binding) A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand and Cell Membranes C->D E Terminate by Rapid Filtration D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 and Ki Values G->H

General Workflow for a Radioligand Binding Assay.

References

Validation & Comparative

A Validated Stability-Indicating HPLC Method for Trimeprazine Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a novel, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Trimeprazine Tartrate in pharmaceutical formulations. The performance of this new method is objectively compared with an existing pharmacopeial method, supported by comprehensive experimental data to underscore its advantages in terms of stability indication, efficiency, and sensitivity.

Introduction

This compound, a phenothiazine (B1677639) derivative, is widely used for its antihistaminic and sedative properties. Accurate and reliable quantification of this compound in bulk and dosage forms is crucial for ensuring its safety and efficacy. While standard HPLC methods exist, the development of a stability-indicating method is paramount for assessing the drug's purity and stability in the presence of its degradation products. This guide details a novel Reverse Phase-HPLC (RP-HPLC) method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Experimental Protocols

Novel Stability-Indicating HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and an autosampler was used.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[5][6]

    • Mobile Phase: A mixture of methanol (B129727) and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection Wavelength: 257 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: A stock solution of this compound was prepared by dissolving the accurately weighed standard in the mobile phase to achieve a concentration of 100 µg/mL. Working standard solutions were prepared by further dilution of the stock solution.

  • Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark. The solution was then filtered through a 0.45 µm membrane filter.

Pharmacopeial HPLC Method (for comparison)
  • Column: L1 packing (C18) (3.9 mm x 30 cm).[7]

  • Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Standard and Sample Preparation: Prepared as described in the USP monograph for this compound.[7]

Method Validation

The novel HPLC method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated.[1][3] Forced degradation studies were conducted by subjecting the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6]

  • Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 10-50 µg/mL.[6]

  • Accuracy: The accuracy of the method was determined by recovery studies, by spiking a known quantity of the standard drug into the placebo at three different concentration levels (80%, 100%, and 120%).

  • Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing the samples on different days (intermediate precision). The relative standard deviation (%RSD) was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was assessed by introducing small, deliberate variations in method parameters such as the flow rate, mobile phase composition, and pH.[2]

Data Presentation

Table 1: Comparison of Chromatographic Conditions
ParameterNovel Stability-Indicating HPLC MethodPharmacopeial HPLC Method
Column C18 (250 mm x 4.6 mm, 5 µm)L1 (C18) (3.9 mm x 30 cm)
Mobile Phase Methanol: 0.02 M KH2PO4 buffer (75:25 v/v), pH 3.00.005 M Sodium 1-heptanesulfonate in Methanol:Water:Acetic Acid (65:34:1)
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 257 nm254 nm
Retention Time ~ 4.5 min[6]Not specified, but system suitability requires k' between 2.0 and 5.0[7]
Table 2: Summary of Validation Parameters for the Novel HPLC Method
Validation ParameterAcceptance CriteriaObserved Results
Linearity (R²) R² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.3 - 100.62%[6]
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 2.0%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness %RSD ≤ 2.0%Complies
Table 3: Forced Degradation Study Results for the Novel HPLC Method
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl) SignificantDegradation peaks well-resolved from the main peak.
Base Hydrolysis (0.1N NaOH) SignificantDegradation peaks well-resolved from the main peak.
Oxidative (3% H2O2) ModerateDegradation peaks well-resolved from the main peak.
Thermal (60°C) MinimalDrug is relatively stable to heat.
Photolytic (UV light) MinimalDrug is relatively stable to light.[5]

Alternative Analytical Methods

While HPLC is the most common and reliable technique, other methods have been employed for the quantification of this compound and related compounds. These include:

  • Chemiluminescence: A rapid and sensitive flow-injection chemiluminometric method has been described for the determination of some phenothiazine derivatives.[6] This method offers high sensitivity with detection limits in the sub-µg/mL range.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for qualitative identification and semi-quantitative analysis.[8][9] However, it generally offers lower resolution and sensitivity compared to HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Result p1 Weigh this compound Standard p2 Prepare Stock & Working Standards p1->p2 h1 Inject into HPLC System p2->h1 p3 Weigh & Powder Tablets p4 Extract Drug from Matrix p3->p4 p5 Filter Sample Solution p4->p5 p5->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection at 257 nm h2->h3 h4 Data Acquisition & Integration h3->h4 v1 Specificity (Forced Degradation) h4->v1 v2 Linearity & Range h4->v2 v3 Accuracy (% Recovery) h4->v3 v4 Precision (Repeatability & Intermediate) h4->v4 v5 LOD & LOQ h4->v5 v6 Robustness h4->v6 r1 Validated HPLC Method v1->r1 v2->r1 v3->r1 v4->r1 v5->r1 v6->r1

Caption: Workflow for the development and validation of the novel HPLC method.

logical_relationship cluster_method Analytical Method cluster_performance Performance Characteristics m1 Novel HPLC Method p1 Stability Indicating m1->p1 Yes p2 Sensitivity (LOD/LOQ) m1->p2 High p3 Efficiency (Runtime) m1->p3 Fast p4 Accuracy & Precision m1->p4 High p5 Cost & Complexity m1->p5 Moderate m2 Pharmacopeial HPLC Method m2->p1 No m2->p2 Moderate m2->p3 Slower m2->p4 High m2->p5 Moderate m3 Alternative Methods (TLC, etc.) m3->p2 Variable m3->p4 Lower m3->p5 Low

Caption: Comparison of analytical methods for this compound.

Conclusion

The novel stability-indicating RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust. The method was successful in separating the parent drug from its degradation products, which is a significant advantage over the existing pharmacopeial method. The shorter retention time and improved sensitivity make this method a more efficient and reliable alternative for routine quality control and stability studies of this compound in pharmaceutical formulations.

References

A Comparative Analysis of Trimeprazine and Chlorpromazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological activities of Trimeprazine (B1682546) and Chlorpromazine (B137089). Both are phenothiazine (B1677639) derivatives, yet their clinical applications differ significantly due to variations in their receptor binding profiles and resulting pharmacodynamic effects. This analysis is supported by experimental data to inform research and drug development.

Pharmacodynamic Profile: A Tale of Two Phenothiazines

Trimeprazine is primarily recognized for its potent antihistaminic and sedative properties, making it a first-line treatment for pruritus and urticaria.[1][2] In contrast, Chlorpromazine is a cornerstone typical antipsychotic, exerting its primary therapeutic effects through dopamine (B1211576) receptor antagonism.[3][4] While both molecules share a common structural backbone, subtle chemical modifications dramatically alter their interaction with various neurotransmitter receptors, leading to their distinct clinical utilities.

Receptor Binding Affinity: The Key to Understanding Activity

The affinity of a drug for its target receptors, quantified by the inhibition constant (Kᵢ), is a critical determinant of its pharmacological action. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the receptor binding affinities of Trimeprazine and Chlorpromazine for key central nervous system receptors.

Receptor SubtypeTrimeprazine Kᵢ (nM)Chlorpromazine Kᵢ (nM)Primary Function Modulated
Histamine (B1213489) H₁ 0.72[5]0.5 - 4.3[3]Sedation, Antipruritic, Antiemetic
Dopamine D₂ Not widely reported1.4 - 3.5[3][6]Antipsychotic, Antiemetic, Extrapyramidal side effects
Serotonin (B10506) 5-HT₂ₐ Not widely reported1.9 - 13[3]Anxiolytic, Sedative, Antipsychotic (atypicality)
Muscarinic M₁ 38[5]1.9 - 24[3]Anticholinergic side effects (dry mouth, blurred vision)
Alpha-1 Adrenergic Not widely reported1.6 - 10[3]Orthostatic hypotension, Sedation

Note: Kᵢ values can vary between studies due to different experimental conditions.

As the data illustrates, Trimeprazine's exceptionally high affinity for the histamine H₁ receptor underpins its primary clinical use. While it possesses some affinity for muscarinic receptors, its dopaminergic and serotonergic activity is less pronounced compared to Chlorpromazine.

Chlorpromazine exhibits a broader receptor binding profile with high affinity for dopamine D₂, serotonin 5-HT₂ₐ, histamine H₁, muscarinic M₁, and alpha-1 adrenergic receptors. This multi-receptor antagonism explains its potent antipsychotic effects, as well as its significant sedative, antiemetic, and side-effect profile.[7]

Comparative Clinical Efficacy and Applications

Antipruritic Activity

Trimeprazine is highly effective in the management of pruritus of various etiologies. Clinical studies have demonstrated its superiority to placebo in relieving itching.[8] Its efficacy is largely attributed to its potent H₁ receptor blockade.

Chlorpromazine is not a primary treatment for pruritus. While its antihistaminic properties might offer some relief, its potent central nervous system effects and associated side effects make it unsuitable for this indication.

Antipsychotic Activity

Chlorpromazine is a well-established antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[3] A Cochrane systematic review of 55 randomized controlled trials concluded that chlorpromazine is more effective than placebo in improving global state and reducing relapse in schizophrenia.[3]

Trimeprazine is not used as an antipsychotic. Its affinity for dopamine D₂ receptors is not sufficient to produce a clinically relevant antipsychotic effect.

Sedative Activity

Both Trimeprazine and Chlorpromazine exhibit significant sedative effects, primarily through their antagonism of histamine H₁ receptors.

Trimeprazine is utilized for its sedative properties, particularly in pediatric patients for procedural sedation or for managing sleep disturbances.[8][9][10][11] A study on oral trimeprazine for dental procedures in children reported a success rate of 54.2% for sedation.[10]

Chlorpromazine 's sedative effects are considered a prominent side effect of its antipsychotic action.[12][13] In a meta-analysis of 23 randomized controlled trials, chlorpromazine was found to be clearly sedating compared to placebo.[12] This property can be beneficial in managing agitated or aggressive patients.

Antiemetic Activity

Both drugs possess antiemetic properties, mediated through the blockade of dopamine D₂ and histamine H₁ receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.

Chlorpromazine is an effective antiemetic used for the prevention and treatment of nausea and vomiting from various causes, including chemotherapy and surgery.[14][15][16] A pilot study of continuous chlorpromazine infusion demonstrated antiemetic efficacy in 66% of patients receiving highly emetogenic chemotherapy.[17]

Trimeprazine also has antiemetic effects and has been used to prevent motion sickness.[1] However, its use as a primary antiemetic is less common than Chlorpromazine, and there is a lack of extensive clinical trial data quantifying its efficacy for this indication.

Experimental Protocols

Histamine H₁ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H₁ receptor.

1. Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]-Mepyramine (a potent H₁ antagonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Competitor Ligand: Unlabeled test compound (e.g., Trimeprazine or Chlorpromazine) at various concentrations.
  • Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mianserin).
  • Scintillation Cocktail and Vials.
  • Glass Fiber Filters.
  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • In a 96-well plate, add the following to triplicate wells:
  • Total Binding: Membrane preparation, [³H]-Mepyramine, and assay buffer.
  • Non-specific Binding: Membrane preparation, [³H]-Mepyramine, and a high concentration of the non-specific binding control.
  • Competition Binding: Membrane preparation, [³H]-Mepyramine, and varying concentrations of the test compound.
  • Incubate the plate at room temperature for a specified time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.

1. Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).[6]
  • Radioligand: [³H]-Spiperone (a potent D₂ antagonist).[6]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
  • Competitor Ligand: Unlabeled test compound (e.g., Chlorpromazine or Trimeprazine) at various concentrations.[6]
  • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).[6]
  • Scintillation Cocktail and Vials.
  • Glass Fiber Filters.
  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Follow the same procedural steps as outlined in the Histamine H₁ Receptor Binding Assay, substituting the D₂ receptor-specific materials.

3. Data Analysis:

  • Follow the same data analysis steps as outlined in the Histamine H₁ Receptor Binding Assay to determine the Kᵢ value of the test compound for the dopamine D₂ receptor.[6]

Visualizing Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_trimeprazine Trimeprazine cluster_chlorpromazine Chlorpromazine Trimeprazine Trimeprazine H1_T H₁ Receptor (High Affinity) Trimeprazine->H1_T Antagonism M1_T M₁ Receptor (Lower Affinity) Trimeprazine->M1_T Antagonism Chlorpromazine Chlorpromazine D2_C D₂ Receptor (High Affinity) Chlorpromazine->D2_C Antagonism H1_C H₁ Receptor (High Affinity) Chlorpromazine->H1_C Antagonism 5HT2A_C 5-HT₂ₐ Receptor (High Affinity) Chlorpromazine->5HT2A_C Antagonism M1_C M₁ Receptor (High Affinity) Chlorpromazine->M1_C Antagonism Alpha1_C α₁-Adrenergic Receptor (High Affinity) Chlorpromazine->Alpha1_C Antagonism

Caption: Comparative Receptor Binding Profiles of Trimeprazine and Chlorpromazine.

G start Start: Prepare Assay Components prepare_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prepare_membranes prepare_radioligand Prepare Radioligand (e.g., [³H]-Mepyramine or [³H]-Spiperone) start->prepare_radioligand prepare_compounds Prepare Test and Control Compounds start->prepare_compounds incubation Incubate Components in 96-well Plate (Total, Non-specific, Competition Binding) prepare_membranes->incubation prepare_radioligand->incubation prepare_compounds->incubation filtration Rapid Filtration (Separate Bound from Unbound Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Quantify Radioactivity) washing->scintillation analysis Data Analysis (Calculate Kᵢ) scintillation->analysis end End: Determine Receptor Affinity analysis->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The comparative analysis of Trimeprazine and Chlorpromazine highlights the profound impact of subtle structural differences on the pharmacological profile and clinical application of phenothiazine derivatives. Trimeprazine's high affinity and selectivity for the histamine H₁ receptor establish it as a potent antipruritic and sedative agent. In contrast, Chlorpromazine's broad-spectrum antagonism across dopaminergic, serotonergic, histaminergic, muscarinic, and adrenergic receptors underpins its efficacy as a robust antipsychotic, albeit with a more complex side-effect profile. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of detailed receptor binding studies in predicting and optimizing the therapeutic activity of novel compounds.

References

Comparative Guide: Cross-Reactivity of Trimeprazine Tartrate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Trimeprazine (B1682546) Tartrate and other structurally similar compounds in immunoassays, supported by experimental data and detailed methodologies. The information is intended to assist researchers in interpreting immunoassay results and selecting appropriate analytical methods.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection and quantification of drugs and their metabolites in biological samples. These assays rely on the specific binding of an antibody to its target antigen. However, substances with a chemical structure similar to the target analyte can sometimes bind to the assay's antibody, leading to a phenomenon known as cross-reactivity. This can result in false-positive or quantitatively inaccurate results.

Trimeprazine, a phenothiazine (B1677639) derivative with a tricyclic structure, is known to have the potential for cross-reactivity in immunoassays designed to detect other tricyclic compounds, such as tricyclic antidepressants (TCAs). This guide explores the available data on the cross-reactivity of trimeprazine and related compounds.

Comparative Cross-Reactivity Data

While specific quantitative cross-reactivity data for Trimeprazine Tartrate in commercially available immunoassays is not extensively documented in readily available literature, data for other phenothiazines and structurally related compounds that are likely to exhibit similar cross-reactivity profiles in TCA immunoassays are presented below. This comparative data is essential for understanding the potential for interference and for guiding the selection of confirmatory analytical methods.

Table 1: Cross-Reactivity of Trimeprazine and Structurally Related Compounds in Tricyclic Antidepressant (TCA) Immunoassays

CompoundClass/StructureImmunoassay TargetCross-Reactivity (%)Reference Compound
Trimeprazine Phenothiazine TCA Data not specified Nortriptyline
ChlorpromazinePhenothiazineTCA32%Nortriptyline
ThioridazinePhenothiazineTCA28%Nortriptyline
PromethazinePhenothiazineTCA10%Nortriptyline
CyclobenzaprineTricyclic Muscle RelaxantTCA100%Nortriptyline
QuetiapineAtypical AntipsychoticTCAVariableNortriptyline
CarbamazepineAnticonvulsantTCAVariableNortriptyline

Note: The cross-reactivity percentages can vary significantly between different immunoassay kits and manufacturers.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Competitive Immunoassay

In a competitive immunoassay, the target analyte in the sample competes with a labeled form of the analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal, and vice versa.

Materials
  • Microtiter plate pre-coated with anti-TCA antibodies

  • This compound and other test compounds

  • Drug-free urine or serum matrix

  • Enzyme-conjugated TCA (e.g., Nortriptyline-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure
  • Preparation of Standards and Test Compounds:

    • Prepare a standard curve of the target analyte (e.g., Nortriptyline) in the drug-free matrix at known concentrations.

    • Prepare a series of dilutions of this compound and other test compounds in the drug-free matrix.

  • Assay Procedure:

    • Add a fixed amount of the enzyme-conjugated TCA to each well of the microtiter plate.

    • Add the standards, controls, and test compound dilutions to the appropriate wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte standards.

    • Determine the apparent concentration of the test compounds by interpolating their absorbance values from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Test Compound / Actual Concentration of Test Compound) x 100

Visualizations

Logical Relationship of Cross-Reactivity

cluster_0 Structural Similarity Trimeprazine Trimeprazine Antibody Antibody Trimeprazine->Antibody Tricyclic Antidepressants Tricyclic Antidepressants Tricyclic Antidepressants->Antibody Other Phenothiazines Other Phenothiazines Other Phenothiazines->Antibody Immunoassay Immunoassay Antibody->Immunoassay Cross-Reactivity Cross-Reactivity Immunoassay->Cross-Reactivity

Caption: Structural similarity leading to immunoassay cross-reactivity.

Experimental Workflow for Cross-Reactivity Testing

Start Start Prepare Standards & Test Compounds Prepare Standards & Test Compounds Start->Prepare Standards & Test Compounds Perform Competitive Immunoassay Perform Competitive Immunoassay Prepare Standards & Test Compounds->Perform Competitive Immunoassay Measure Signal Measure Signal Perform Competitive Immunoassay->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data Calculate % Cross-Reactivity Calculate % Cross-Reactivity Analyze Data->Calculate % Cross-Reactivity End End Calculate % Cross-Reactivity->End

Caption: Workflow for determining immunoassay cross-reactivity.

Signaling Pathway of a Competitive ELISA

cluster_0 Well Surface Antibody Antibody Binding Binding Antibody->Binding Analyte (Sample) Analyte (Sample) Analyte (Sample)->Binding Labeled Analyte (Conjugate) Labeled Analyte (Conjugate) Labeled Analyte (Conjugate)->Binding Substrate Substrate Binding->Substrate Enzyme on Labeled Analyte Signal Signal Substrate->Signal

Caption: Principle of a competitive ELISA.

Reproducibility of Trimeprazine Tartrate Behavioral Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of Trimeprazine (B1682546) Tartrate, focusing on the reproducibility of findings in preclinical and clinical studies. We will delve into its performance against alternative phenothiazines and other antihistamines, supported by experimental data. Detailed methodologies and signaling pathways are presented to offer a comprehensive understanding for research and drug development applications.

Comparative Analysis of Behavioral Effects

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its sedative, antipruritic, and antitussive properties. These effects are mainly attributed to its antagonist activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors. The reproducibility of these behavioral outcomes is crucial for its therapeutic application and for its use as a reference compound in research.

Sedative Effects

Trimeprazine is known to induce drowsiness, a common characteristic of first-generation antihistamines.[1][2] While direct quantitative comparisons of sedative effects in animal models are not abundant in recent literature, older studies and clinical observations consistently report its sedative action. The sedative properties of phenothiazines are generally linked to their histamine H1 receptor blockade.[1]

When compared to other phenothiazines, the sedative effect of Trimeprazine is considered significant. For instance, while it shares a similar mechanism with chlorpromazine, another phenothiazine, the latter is more commonly associated with antipsychotic effects at higher doses.[3] Promethazine (B1679618), also a phenothiazine antihistamine, is noted for its strong antihistaminic and parasympatholytic effects, with sedation being a prominent feature.[2][4] The reproducibility of the sedative effects of H1 antihistamines can be influenced by factors such as dosage and individual sensitivity.[5] Tolerance to the sedative effects of some H1 antihistamines has been observed with repeated administration.[5]

Antipruritic Effects

This compound is frequently used in veterinary medicine to manage pruritus (itching), particularly in dogs with atopic dermatitis.[6][7][8] Its efficacy in this context has been evaluated in several studies, providing a basis for assessing reproducibility.

A study comparing multiple antihistamines in atopic dogs found that hydroxyzine (B1673990) was the most effective in controlling pruritus, although all tested drugs, including trimeprazine and promethazine, showed some ability to control itching.[6] Another study reported that while prednisone (B1679067) (a corticosteroid) was more effective as a monotherapy, its efficacy was enhanced when used in combination with trimeprazine.[8][9] However, the same study noted a low satisfactory response for trimeprazine when used alone.[8][9] The data on the efficacy of trimeprazine for pruritus can be divergent, with some studies showing it to be effective in a large number of cases, while others report it as inefficient.[7] This variability suggests that while the antipruritic effect is a recognized property of Trimeprazine, its reproducibility and efficacy can be influenced by the underlying cause of the pruritus and individual patient factors.

Data Summary

Table 1: Comparative Efficacy of this compound and Alternatives for Pruritus in Dogs

DrugEfficacy MetricStudy OutcomeReference
Trimeprazine Owner-assessed improvementLow satisfactory response as monotherapy[8][9]
Owner-assessed improvementGreater satisfactory response when combined with prednisone[8][9]
Control of pruritusShowed ability to control pruritus[6]
>50% improvement in pruritusDivergent results: >80% in some studies, inefficient in others[7]
Hydroxyzine Control of pruritusMost effective antihistamine in one study[6]
>50% improvement in pruritus28-80% of cases showed improvement[7]
Promethazine >50% improvement in pruritus>80% of dogs showed improvement[6][7]
Chlorpheniramine >50% improvement in pruritus16-80% of dogs showed improvement[6][7]
Clemastine Owner-assessed improvementMost effective antihistamine in one study (30% satisfactory response)[8]

Experimental Protocols

Histamine-Induced Pruritus Model in Dogs

This model is utilized to assess the direct H1 receptor antagonist activity of a compound.

Subjects:

  • Clinically healthy adult dogs (e.g., Beagles) with no history of skin disease.

Procedure:

  • Acclimation: Animals are acclimated to the study environment.

  • Treatment Groups: Dogs are randomly assigned to treatment groups (e.g., this compound, placebo control, positive control).

  • Drug Administration: The assigned treatment is administered orally at a predetermined dose.

  • Pruritus Induction: One to two hours after treatment, intradermal injections of histamine phosphate (B84403) (e.g., 0.05 mL of a 1:100,000 w/v solution) are administered at marked sites on the lateral thorax.

  • Behavioral Assessment: Immediately following histamine injection, animal behavior is video-recorded for a set duration (e.g., 60 minutes).

  • Pruritus Scoring: Blinded observers score the videos for pruritic behaviors (e.g., scratching, licking, biting at the injection site) using a validated scoring system. The frequency and duration of these behaviors are quantified.

Signaling Pathways and Mechanisms of Action

This compound exerts its behavioral effects primarily through the antagonism of two key receptors: the Histamine H1 receptor and the Dopamine D2 receptor.

Histamine H1 Receptor Antagonism

Trimeprazine acts as a competitive antagonist at the H1 receptor.[10] In the central nervous system, this action is responsible for its sedative effects. In peripheral tissues, it mitigates the effects of histamine, such as itching and vasodilation, which are hallmarks of allergic reactions.[11] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[11][12]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Gq Gq H1_Receptor->Gq Activates Trimeprazine Trimeprazine Trimeprazine->H1_Receptor Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Pruritus, Sedation) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway Antagonized by Trimeprazine.

Dopamine D2 Receptor Antagonism

The sedative and, to some extent, the antiemetic effects of phenothiazines are also attributed to their blockade of dopamine D2 receptors.[3] The D2 receptor is a GPCR that signals through the Gi/o pathway, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Gi Gi/o D2_Receptor->Gi Activates Trimeprazine Trimeprazine Trimeprazine->D2_Receptor Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Downstream Signaling PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway Antagonized by Trimeprazine.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the behavioral effects of this compound with an alternative compound in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis and Conclusion Animal_Selection Animal Model Selection (e.g., Dogs with Atopic Dermatitis) Acclimation Acclimation to Housing and Handling Animal_Selection->Acclimation Baseline Baseline Behavioral Assessment Acclimation->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Alternative Compound Randomization->Group_B Group_C Group C: Placebo Control Randomization->Group_C Dosing Drug Administration (Defined Route and Schedule) Group_A->Dosing Group_B->Dosing Group_C->Dosing Observation Blinded Behavioral Observation & Scoring Dosing->Observation Data_Collection Quantitative Data Collection (e.g., Pruritus Score, Sedation Scale) Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Comparison Comparison of Efficacy and Side Effects Stats->Comparison Conclusion Conclusion on Reproducibility and Comparative Performance Comparison->Conclusion

Comparative Experimental Workflow for Behavioral Studies.

References

Head-to-Head In Vitro Comparison of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of various phenothiazine (B1677639) derivatives, focusing on their cytotoxic, antimicrobial, and receptor binding profiles. The data presented herein is collated from multiple studies to offer a comparative overview of their performance, supported by detailed experimental methodologies for key assays.

Introduction to Phenothiazine Derivatives

Phenothiazines are a class of tricyclic compounds initially developed as antipsychotic agents. Their mechanism of action primarily involves the antagonism of dopamine (B1211576) D2 receptors.[1] However, extensive in vitro research has revealed a broader spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] These multifaceted actions are attributed to their ability to interact with various cellular targets and signaling pathways, making them a subject of interest for drug repurposing and development.[5][6] The basic structure of phenothiazine consists of a tricyclic ring with nitrogen and sulfur atoms, with derivatives differing in the substituents at the R1 and R2 positions, which significantly influences their pharmacological properties.

Comparative Cytotoxicity in Cancer Cell Lines

Phenothiazine derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency in inhibiting cell growth, vary depending on the specific derivative and the cancer cell type. Below is a summary of reported IC50 values from various in vitro studies.

Phenothiazine DerivativeCancer Cell LineIC50 (µM)Reference
Chlorpromazine V79 (Chinese Hamster Lung Fibroblasts)~28 (10 µg/ml)[7]
Trifluoperazine V79 (Chinese Hamster Lung Fibroblasts)~23 (10 µg/ml)[7]
Fluphenazine Panel of human cancer cell lines7.04 - 23.33[5]
CWHM-974 (Fluphenazine analog) Panel of human cancer cell lines1.37 - 14.03[5]
DPT-1 (10H-3,6-diazaphenothiazine) A549 (Human Lung Carcinoma)1.526[8]
DPT-2 (7-(3'-dimethylaminopropyl)diquinothiazine) A549 (Human Lung Carcinoma)3.447[8]
Compound 25 (1,8-diazaphenothiazine-1,2,3-triazole hybrid) A549 (Human Lung Carcinoma)1.82[9]
Compound 31 (methylpiperazinylbutynyl derivative) T-47D (Human Breast Cancer)~21 (9.6 µg/mL)[9]
Compound 29 HOP-62 (Non-small Lung Cancer)~0.6 (0.3 µg/mL)[9]
PEGylated Phenothiazine (Ether Linkage) HeLa (Cervical Cancer)229.1[3]
PEGylated Phenothiazine (Ester Linkage) HeLa (Cervical Cancer)13.2[3]

Antimicrobial Activity

Several phenothiazine derivatives exhibit notable antimicrobial activity against a spectrum of bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Phenothiazine DerivativeBacterial SpeciesMIC (µg/mL)Reference
Chlorpromazine Gram-positive bacteria10-50[2]
Gram-negative bacteria25-100[2]
Promazine Gram-positive bacteria10-50[2]
Gram-negative bacteria10-100[2]
Prochlorperazine Gram-positive bacteria25-100[2]
Gram-negative bacteria50-400[2]
Methdilazine Gram-positive bacteria2-5[2]
Fluphenazine Gram-positive bacteria2-5[2]
Trifluoperazine Gram-positive bacteria≥2[2]
Thioridazine Enterococcus faecalis (Ampicillin-resistant)>128[10]
(S)-JBC 1847 Staphylococcus aureus0.125 - 1[10]

Receptor Binding Affinity Profiles

The primary mechanism of antipsychotic action for phenothiazines is the blockade of dopamine D2 receptors. However, they also interact with a variety of other neurotransmitter receptors, which contributes to their side effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity.

Phenothiazine DerivativeDopamine D2 (Ki, nM)Serotonin (B10506) 5-HT2A (Ki, nM)Adrenergic α1 (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Reference
Chlorpromazine 3.5131.91.827[11]
Trifluoperazine 1.4126.110160[11]
Thioridazine 3.53.62.71010[12]
Fluphenazine 0.44.53.43.2250[12]
Perphenazine 0.32.51.82.540[12]
Promazine 24184.82.836[12]
Triflupromazine 1.21.91.61.9110[12]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[13]

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with HCl)[13][14]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Phenothiazine derivatives

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of phenothiazine derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Treatment: Treat cells with phenothiazine derivatives at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)[18]

  • Cold 70% ethanol[18]

  • Flow cytometer

  • PBS

Procedure:

  • Cell Treatment: Treat cells with phenothiazine derivatives.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[7][19]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A to degrade RNA.[18][20]

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[20]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Receptor Binding Assay: Competitive Radioligand Binding

This assay determines the affinity (Ki) of a phenothiazine derivative for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor[21]

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled phenothiazine derivative (competitor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled phenothiazine derivative.[22]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[21]

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.[21]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives exert their effects through the modulation of various signaling pathways. Their primary antipsychotic effect stems from the blockade of the Dopamine D2 receptor signaling cascade. In the context of their anticancer activity, they have been shown to induce apoptosis and cell cycle arrest.

Dopamine D2 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response

Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.

Phenothiazine_Induced_Apoptosis_Workflow start Cancer Cells treatment Treat with Phenothiazine Derivative start->treatment apoptosis Induction of Apoptosis treatment->apoptosis annexin_pi Annexin V-FITC/PI Staining apoptosis->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry data_analysis Quantification of Apoptotic Cells flow_cytometry->data_analysis

Experimental Workflow for Apoptosis Detection.

Phenothiazine_Cell_Cycle_Arrest start Proliferating Cancer Cells treatment Phenothiazine Treatment start->treatment arrest Cell Cycle Arrest (e.g., G0/G1 or G2/M) treatment->arrest pi_staining Propidium Iodide Staining of DNA arrest->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry analysis Analysis of Cell Cycle Distribution flow_cytometry->analysis

Workflow for Analyzing Cell Cycle Arrest.

References

Confirming the antipruritic efficacy of Trimeprazine vs other agents

Author: BenchChem Technical Support Team. Date: December 2025

Trimeprazine (B1682546), a phenothiazine (B1677639) derivative with antihistaminic and sedative properties, has been evaluated for its effectiveness in alleviating pruritus (itching) across various dermatological conditions. This guide provides a comparative analysis of trimeprazine against other antipruritic agents, supported by experimental data and detailed methodologies from key clinical studies.

Comparative Efficacy of Trimeprazine

Clinical trials have demonstrated trimeprazine's efficacy in reducing itching, often attributing its antipruritic effect to its sedative properties. The following table summarizes quantitative data from studies comparing trimeprazine with a placebo and other active compounds.

Comparison Agents Study Population Key Findings Reference
Placebo27 adults with various itching dermatoses85% of patients who expressed a choice preferred trimeprazine over the placebo.[1]
Methdilazine (B156362)60 adults with various itching dermatosesTrimeprazine was found to be slightly more active as an antipruritic than methdilazine. 85% of patients expressing a choice preferred trimeprazine over a placebo in a separate trial.[1]
Trimipramine (B1683260)12 men with severe atopic eczemaBoth trimeprazine and trimipramine reduced the overall amount of nocturnal scratching, primarily by reducing the time spent in stage 1 sleep.[2]
Astemizole (B1665302) and Terfenadine (B1681261) (non-sedative antihistamines)Not specifiedTrimeprazine, a sedative antihistamine, was shown to be antipruritic, whereas the non-sedative antihistamines astemizole and terfenadine had no effect on objectively measured nocturnal scratching or subjective itch scores.[3][4]
Nitrazepam (sedative benzodiazepine)Not specifiedBoth the sedative antihistamine trimeprazine and the sedative benzodiazepine (B76468) nitrazepam were found to be effective against itching.[3][4]

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the findings. Below are detailed protocols from key comparative trials.

Double-Blind, Placebo-Controlled Crossover Trial of Trimeprazine
  • Objective: To assess the antipruritic efficacy of trimeprazine compared to an inert placebo.

  • Study Design: A double-blind, crossover sequential trial.

  • Participants: 27 adult patients with various itching dermatoses.

  • Intervention:

    • Patients received trimeprazine tartrate (10 mg) or an identical placebo for one week.

    • The treatments were then crossed over for the second week.

    • The daily dosage was typically 40 mg of trimeprazine.

  • Assessment:

    • The primary outcome was the patient's preference for the treatment received in either the first or the second week.

    • Objective improvement was also assessed by the investigators.

  • Data Analysis: Sequential analysis was used to determine if a statistically significant preference existed for one treatment over the other.[1]

Comparative Trial of Trimeprazine and Methdilazine
  • Objective: To compare the antipruritic effects of trimeprazine and methdilazine.

  • Study Design: A double-blind, placebo-controlled crossover trial.

  • Participants: 60 adult patients with various itching dermatoses.

  • Intervention:

    • Patients received either trimeprazine (40 mg daily) or methdilazine (24 mg daily) and a placebo in a crossover design.

  • Assessment:

    • The primary outcome was patient preference for the active drug over the placebo.

    • The incidence of side effects, particularly drowsiness, was also recorded.[1]

Investigation of Nocturnal Scratching in Atopic Eczema
  • Objective: To evaluate the effects of trimeprazine and trimipramine on nocturnal scratching in patients with severe atopic eczema.

  • Study Design: A double-blind, crossover trial comparing two active drugs and a placebo.

  • Participants: 12 male patients with severe and long-standing atopic eczema.

  • Intervention:

    • Patients received this compound, trimipramine maleate, or a placebo for periods of five nights each.

  • Assessment:

    • Nocturnal scratching was measured using limb movement recorders.

    • Sleep patterns were monitored and analyzed to determine the sleep stage in which scratching occurred.

  • Data Analysis: The amount of scratching was quantified and compared across the different treatment periods.[2]

Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Trimeprazine exerts its antipruritic effects primarily through the blockade of histamine H1 receptors. Histamine is a key mediator of itching, and by preventing its binding to H1 receptors on sensory nerves, trimeprazine reduces the transmission of itch signals.

cluster_0 Histamine-Mediated Itch Pathway Histamine Histamine H1R Histamine H1 Receptor (on Sensory Nerve) Histamine->H1R Binds to Signal Signal Transduction (e.g., Gq/11 activation) H1R->Signal Activates Trimeprazine Trimeprazine Trimeprazine->H1R Blocks ItchSignal Itch Signal to CNS Signal->ItchSignal Leads to

Caption: Histamine H1 Receptor Antagonism by Trimeprazine.

Experimental Workflow: Double-Blind Crossover Trial

The following diagram illustrates the typical workflow of a double-blind, crossover clinical trial used to assess the efficacy of an antipruritic agent like trimeprazine.

Start Patient Recruitment (Itching Dermatoses) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA Receives Trimeprazine (Week 1) GroupB Group B Randomization->GroupB Receives Placebo (Week 1) Washout Washout Period GroupA->Washout Assessment Efficacy Assessment (Patient Preference, etc.) GroupA->Assessment GroupB->Washout GroupB->Assessment Crossover Treatment Crossover Washout->Crossover Crossover->GroupA Receives Placebo (Week 2) Crossover->GroupB Receives Trimeprazine (Week 2) End Data Analysis Assessment->End

Caption: Double-Blind Crossover Experimental Workflow.

References

Statistical Validation of Trimeprazine Tartrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trimeprazine (B1682546) Tartrate's performance against placebo and other alternatives, supported by available experimental data. The following sections detail the quantitative findings from clinical studies, outline the methodologies of key experiments, and visualize the underlying signaling pathways.

Comparative Efficacy of Trimeprazine Tartrate: Quantitative Data

This compound has been evaluated for its efficacy in managing pruritus and for its sedative effects in pediatric populations. The following tables summarize the quantitative data from available research findings.

Table 1: this compound vs. Placebo for Pruritus in Adults with Itching Dermatoses

While the full quantitative data tables from the original study by Anderson and Chalmers were not available in the immediate search, a subsequent review of their work indicated that in a controlled trial involving 102 adults, Trimeprazine was found to be more effective than placebo in relieving itching.[1] Specifically, in the trimeprazine group (n=58), 38 patients (65.5%) showed an "excellent" response (complete relief of itching), and 9 patients (15.5%) had a "good" response (considerable diminishment of itching).[1]

Treatment GroupNumber of PatientsExcellent Response (Complete Relief)Good Response (Considerable Relief)Fair Response (Some Relief)Poor Response (No Relief)
This compound 5838956
Placebo Not specified in detail----

Data extracted from a secondary source citing the 1959 study by Anderson and Chalmers.[1]

Table 2: Efficacy of this compound for Night Waking in Young Children

A double-blind, placebo-controlled crossover trial by Simonoff and Stores investigated the efficacy of this compound for severe night waking in children aged 1 to 3 years. The study concluded that children receiving trimeprazine had significantly fewer wakings and less time awake at night compared to when they received a placebo.[2] While the specific quantitative values for the mean number of wakings and duration of wakefulness were not detailed in the available abstracts, the statistical significance of the findings was highlighted.[2]

Outcome MeasureThis compound vs. Placebo
Number of Nightly Wakings Statistically significant reduction
Time Awake at Night Statistically significant reduction
Total Night Time Sleep Statistically significant increase
Table 3: Comparative Sedation Efficacy of Oral Trimeprazine in Children for Dental Procedures

A retrospective study analyzed the efficacy of oral trimeprazine (3.8 mg/kg) for sedation in 48 children aged 3-8 years undergoing dental procedures. The overall success rate was 54.2%.[3] The study also found a statistically significant difference in sedation outcome based on age.[4]

Sedation OutcomeOverall (n=48)3-5 years old6-8 years old
Successful 26 (54.2%)Higher success rateLower success rate
Partially Successful 10 (20.8%)--
Unsuccessful 12 (25.0%)--
Statistical Significance (Age) -χ² = 8.165, p = 0.017-
Table 4: this compound vs. Lorazepam for Oral Premedication in Pediatric Anesthesia

A double-blind trial compared the effects of oral trimeprazine (3 mg/kg) and lorazepam (0.05 mg/kg) as premedication in 199 children. While lorazepam was found to be more palatable and resulted in a more cheerful demeanor, there were no significant overall advantages before surgery.[5] Post-operatively, restlessness and vomiting were more frequent with lorazepam.[5] Specific quantitative data on these outcomes were not available in the reviewed literature.

OutcomeThis compoundLorazepam
Palatability Less palatableMore palatable
Pre-operative Demeanor Less cheerfulMore cheerful
Overall Pre-surgical Assessment No significant advantageNo significant advantage
Post-operative Restlessness & Vomiting Less frequentMore frequent

Experimental Protocols

Sedation for Dental Procedures in Children

This protocol is based on a retrospective study evaluating the efficacy of oral trimeprazine for pediatric dental sedation.[3]

  • Patient Population: Children aged 3 to 8 years requiring dental treatment who were uncooperative.

  • Medication and Dosage: Oral this compound administered at a dosage of 3.8 mg/kg.

  • Anesthesia: Local anesthesia with 2% Lidocaine and 1:100,000 epinephrine (B1671497) was used, with a maximum dosage of 4.0 mg/kg.

  • Data Collection: The following data were retrospectively collected from patient records:

    • Age and weight of the patient.

    • Gender.

    • Pre-operative behavior classification.

    • Dose of trimeprazine administered.

    • Efficacy of sedation.

    • Dental treatment accomplished.

  • Efficacy Assessment: The overall effectiveness of sedation was categorized as:

    • Successful: No crying or movement, or limited crying/movement that did not interrupt the procedure. All intended treatments were completed.

    • Partially Successful: Moderate crying or movement that interrupted the procedure, but all intended treatments were eventually completed.

    • Unsuccessful: The intended dental procedures could not be completed.

  • Statistical Analysis: Descriptive statistics, cross-tabulations, and chi-square (χ²) analysis were performed to identify factors influencing sedation outcome.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects primarily through the antagonism of two key receptors: the Histamine H1 receptor and the Dopamine D2 receptor.

Histamine H1 Receptor Antagonism

Trimeprazine acts as an antagonist at Histamine H1 receptors.[6] By blocking the action of histamine, it mitigates allergic responses such as itching (pruritus).[6][7] The downstream effects of H1 receptor blockade include the prevention of histamine-induced pro-inflammatory cytokine release.[6]

Histamine_H1_Receptor_Antagonism cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_protein Gq Protein Activation H1R->Gq_protein Activates Histamine Histamine Histamine->H1R Binds to Trimeprazine Trimeprazine Tartrate Trimeprazine->H1R Antagonizes PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Pruritus Pruritus (Itching) Ca_release->Pruritus Blockade Blockade

Caption: Antagonism of the Histamine H1 receptor by this compound.

Dopamine D2 Receptor Antagonism

Trimeprazine is a phenothiazine (B1677639) derivative and, like other drugs in this class, acts as an antagonist at Dopamine D2 receptors.[8][9] This action is believed to contribute to its sedative effects. The antagonism of D2 receptors by phenothiazines involves blocking the downstream signaling cascade that is normally initiated by dopamine.[8]

Dopamine_D2_Receptor_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi_protein Gi Protein Activation D2R->Gi_protein Activates Dopamine Dopamine Dopamine->D2R Binds to Trimeprazine Trimeprazine Tartrate (Phenothiazine) Trimeprazine->D2R Antagonizes Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP PKA ↓ Protein Kinase A Activity cAMP->PKA Sedation Sedative Effects PKA->Sedation Contributes to

Caption: Antagonism of the Dopamine D2 receptor by this compound.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a compound like this compound for its target receptors.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Preparation - Cell membranes expressing the target receptor - Radiolabeled ligand (e.g., ³H-dopamine) - Test compound (Trimeprazine) incubation 2. Incubation - Incubate membranes, radioligand, and varying concentrations of Trimeprazine prep->incubation separation 3. Separation - Separate bound from unbound radioligand (e.g., via filtration) incubation->separation detection 4. Detection - Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separation->detection analysis 5. Data Analysis - Plot bound radioactivity vs. Trimeprazine concentration - Determine IC₅₀ and Ki values detection->analysis

Caption: Typical workflow for a radioligand binding assay.

References

Evaluating the Selectivity of Trimeprazine Tartrate for the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trimeprazine Tartrate's binding affinity for the histamine (B1213489) H1 (H1) receptor versus other central nervous system (CNS) receptors. Trimeprazine, a phenothiazine (B1677639) derivative, is primarily recognized for its potent H1 receptor antagonism.[1][2] However, its chemical structure suggests potential interactions with other receptor systems, a crucial consideration in drug development for predicting off-target effects and understanding its overall pharmacological profile.[3] This document compiles available quantitative data, details common experimental methodologies, and visualizes key pathways to offer an objective evaluation of its receptor selectivity.

Comparative Receptor Binding Affinity

Trimeprazine demonstrates high affinity for the histamine H1 receptor. Its selectivity has been quantified against muscarinic acetylcholine (B1216132) receptors, showing a significantly lower affinity for the latter. While its phenothiazine class implies activity at dopaminergic, serotonergic, and adrenergic receptors, specific quantitative binding data for Trimeprazine at these targets are not widely available in public literature, indicating a potential gap in the complete characterization of this compound.[3][4][5]

Table 1: Receptor Binding Affinity of Trimeprazine (Alimemazine)

Receptor Target Binding Affinity (Ki) in nM Selectivity Fold (H1 vs. Target)
Histamine H1 0.72 [6] 1x
Muscarinic Acetylcholine (mAChR) 38[6] ~53x
Dopamine D2 Not Reported -
Serotonin 5-HT2A Not Reported -

| Alpha-1 Adrenergic | Not Reported | - |

Lower Ki values indicate higher binding affinity.

Histamine H1 Receptor Signaling Pathway

Trimeprazine functions as an antagonist/inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, the Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses associated with allergic and inflammatory processes.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor G_protein Gq Protein (α, β, γ) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Leads to Ca_ER Ca²⁺ Ca_ER->PKC Activates IP3R->Ca_ER Releases

Caption: Canonical signaling pathway of the Histamine H1 receptor.

Experimental Protocols

The binding affinity (Ki) of this compound for various receptors is typically determined using competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (Trimeprazine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the target receptor (e.g., HEK293T cells transiently expressing the human H1 receptor).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-mepyramine for the H1 receptor).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using an assay like the BCA protein assay.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Trimeprazine).

    • A parallel incubation is run with a high concentration of a known unlabeled ligand to determine non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).

    • The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 3. Incubate Membranes with Radioligand & Trimeprazine Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand & Trimeprazine Dilutions Reagent_Prep->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting IC50_Calc 6. Calculate IC50 Value Counting->IC50_Calc Ki_Calc 7. Convert to Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of Trimeprazine Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Trimeprazine (B1682546) Tartrate, a phenothiazine (B1677639) derivative used in veterinary medicine, requires careful handling and disposal due to its toxic properties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trimeprazine Tartrate.

Waste Classification and Regulatory Overview

This compound is classified as a toxic solid.[1][2][3] It is crucial to note that this compound is not a controlled substance under the regulations of the Drug Enforcement Administration (DEA).[4] This distinction is significant, as it means the stringent disposal protocols for controlled substances, such as the use of reverse distributors and specific DEA forms, are not required.

However, as a pharmaceutical waste product, its disposal is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and may be subject to state and local regulations.[4][5] Improper disposal can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").

  • Segregate this compound waste from other laboratory waste streams, such as non-hazardous waste, sharps, and radioactive waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

3. Containerization:

  • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • Ensure containers are compatible with the chemical properties of this compound.

  • Keep containers securely closed when not in use.

4. Waste Collection and Storage:

  • Store this compound waste in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Disposal Method:

  • Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination of water and soil.[4]

  • The recommended method of disposal is through a licensed professional waste disposal service that can handle toxic chemical waste.[3]

  • Incineration at a permitted hazardous waste facility is a common and effective method for destroying pharmaceutical waste.

6. Documentation:

  • Maintain accurate records of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative aspects related to the handling and disposal of this compound.

ParameterSpecificationSource
UN Number2811[2][3]
UN Proper Shipping NameToxic solid, organic, n.o.s. (this compound)[1][2][3]
Transport Hazard Class6.1 (Toxic)[3]
Packing GroupIII[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

TrimeprazineDisposal cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Identify Trimeprazine Tartrate Waste B Wear Appropriate PPE A->B Proceed with Caution C Select Approved Hazardous Waste Container B->C Handle Waste D Label Container Accurately C->D E Segregate from Other Waste D->E F Store in Designated Secure Area E->F Ready for Disposal G Arrange for Pickup by Licensed Waste Disposal Service F->G H Maintain Disposal Records G->H

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management guidelines.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。